molecular formula C7H4BrClN2 B3038842 2-Amino-5-bromo-3-chlorobenzonitrile CAS No. 914636-86-5

2-Amino-5-bromo-3-chlorobenzonitrile

Cat. No.: B3038842
CAS No.: 914636-86-5
M. Wt: 231.48 g/mol
InChI Key: PRFFLKJJFFIYGK-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-3-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFFLKJJFFIYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical characteristics of 2-Amino-5-bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Technical Characterization of 2-Amino-5-bromo-3-chlorobenzonitrile

Executive Summary: The Halogenated Scaffold

This compound (CAS: 914636-86-5) represents a critical "push-pull" aromatic intermediate in the synthesis of anthranilic diamide insecticides, most notably Cyantraniliprole . Its chemical value lies in its high degree of functionalization: an electron-donating amino group (


) juxtaposed with three electron-withdrawing groups (cyano, bromo, chloro). This unique electronic push-pull system activates the molecule for specific cross-coupling reactions (e.g., Suzuki-Miyaura at the C5-Br position) while maintaining stability for subsequent cyclization steps.

This guide provides a rigorous technical breakdown of its physicochemical properties, synthesis logic, and analytical validation protocols for researchers in agrochemical and pharmaceutical discovery.

Molecular Identity & Structural Fingerprint

The precise identification of this isomer is critical, as the regiochemistry of the halogen substituents (3-Cl vs. 5-Br) dictates its reactivity in catalytic cycles.

Parameter Technical Detail
IUPAC Name This compound
Common Synonyms 4-Bromo-2-chloro-6-cyanoaniline; ABC-Nitrile
CAS Registry Number 914636-86-5
Molecular Formula

Molecular Weight 231.48 g/mol
SMILES Nc1c(Cl)cc(Br)cc1C#N
InChI Key PRFFLKJJFFIYGK-UHFFFAOYSA-N

Physicochemical Characteristics

Solid-State Properties
  • Appearance: Off-white to pale yellow crystalline powder. The color intensity often correlates with oxidation impurities (e.g., azo-dimers).

  • Melting Point: 132–135 °C .

    • Note: A sharp melting range (<2°C) is the primary indicator of isomeric purity. Isomers such as 2-amino-3-bromo-5-chlorobenzonitrile melt higher (~139-142°C), making differential scanning calorimetry (DSC) a viable purity assay.

  • Crystal Habit: Typically crystallizes as needles from ethanol/water mixtures.

Solution & Electronic Properties
  • Solubility Profile:

    • High: DMSO, DMF, Acetonitrile, Ethyl Acetate.

    • Moderate: Methanol, Dichloromethane.

    • Low/Insoluble: Water, Hexanes.

  • Acid Dissociation Constant (pKa): Estimated < 1.0 .

    • Mechanistic Insight: The aniline nitrogen is severely deactivated by the electron-withdrawing nitrile (ortho), chlorine (ortho), and bromine (para) groups. It does not protonate under physiological conditions and acts as a very weak nucleophile without base activation.

  • Lipophilicity (LogP): 2.2 – 2.6 (Predicted).

    • The molecule is moderately lipophilic, facilitating membrane permeability in biological assays but requiring organic modifiers (e.g., MeOH, MeCN) for reverse-phase chromatography.

Synthesis & Impurity Logic

The synthesis of this compound relies on regioselective electrophilic aromatic substitution . The amino group is the strongest directing group (ortho/para director).

  • Starting Material: 2-Amino-3-chlorobenzonitrile.

  • Reagent: N-Bromosuccinimide (NBS) or

    
    .
    
  • Regiochemistry:

    • Position 3 (Ortho): Blocked by Chlorine.

    • Position 5 (Para): Open and electronically activated.

    • Position 6 (Ortho): Sterically hindered by the Nitrile group and less activated.

Therefore, bromination occurs selectively at C5 .

Visualization: Synthesis & Impurity Pathway

SynthesisPath Start 2-Amino-3-chlorobenzonitrile (Starting Material) Target TARGET: This compound (C5-Substitution) Start->Target Major Pathway (Para-direction) Impurity2 Impurity B: Regioisomer (C6-Br) (Sterically Unfavorable) Start->Impurity2 Minor Pathway (Ortho-direction) Reagent Bromination Agent (NBS or Br2) Impurity1 Impurity A: Dibrominated Species (Over-bromination) Target->Impurity1 Excess Reagent

Figure 1: Reaction pathway showing the regioselective bromination of the precursor and potential impurity formation.[1]

Analytical Methodologies

HPLC Method Development

Due to the presence of structural isomers (e.g., the 3-bromo-5-chloro variant), a standard C18 gradient method is required for separation.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water (buffers amine, improves peak shape).
    
  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 
      : 
      
      
      
      B
    • 
      : 
      
      
      
      B
    • 
      : 
      
      
      
      B
  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile absorption).

  • Retention Logic: The target molecule (Br/Cl substituted) is hydrophobic. Expect elution between 10–14 minutes. Isomers will likely resolve by

    
     due to differences in dipole moments.
    
Visualization: Analytical Decision Tree

AnalyticalTree Sample Crude Sample (Solid) Solubility Dissolve in MeCN:H2O (1:1) Sample->Solubility HPLC HPLC-UV/MS Analysis Solubility->HPLC Check Purity > 98%? HPLC->Check Pass Release for Synthesis Check->Pass Yes Fail Identify Impurity Check->Fail No Recryst Recrystallize (EtOH/Water) Fail->Recryst High MP Impurity Recryst->Sample Retest

Figure 2: Workflow for analytical validation and purification of the intermediate.

Safety & Handling Protocol

GHS Classification:

  • Acute Toxicity: H302 (Oral), H312 (Dermal), H332 (Inhalation).

  • Irritation: H315 (Skin), H319 (Eye).[2]

  • Sensitization: H317 (May cause allergic skin reaction).[3]

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood. The powder can be electrostatic; use anti-static weighing tools.

  • PPE: Nitrile gloves (double gloving recommended due to halogenated aromatic nature), safety goggles, and lab coat.

  • Spill Cleanup: Do not dry sweep. Dampen with inert absorbent (vermiculite) to avoid dust generation, then scoop into hazardous waste containers.

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 914636-86-5).[3] Retrieved from .[2][3]

  • PubChem. this compound (Compound Summary).[4] National Library of Medicine. Retrieved from .

  • World Intellectual Property Organization (WIPO). WO2021086957 - Process for Synthesis of Anthranilamide Intermediates. (Describes the utility of 2-amino-5-chloro-3-methyl derivatives and related halogenated benzonitriles in insecticide synthesis). Retrieved from .

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (Mechanistic basis for para-bromination of aniline derivatives). Retrieved from .

Sources

The Strategic Deployment of 2-Amino-5-bromo-3-chlorobenzonitrile as a Privileged Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases, by catalyzing the phosphorylation of substrate proteins, act as critical nodes in signaling pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of many pathological states, making them one of the most intensively pursued drug target classes.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs now in clinical use.[2] However, challenges such as acquired resistance and off-target toxicity necessitate the continuous exploration of novel chemical scaffolds that can provide a basis for the design of next-generation inhibitors with improved potency, selectivity, and pharmacological properties.

This technical guide delves into the strategic application of the 2-amino-5-bromo-3-chlorobenzonitrile scaffold as a versatile and privileged core for the development of potent and selective kinase inhibitors. We will explore the inherent chemical attributes of this scaffold that make it an attractive starting point for medicinal chemistry campaigns, detail synthetic strategies for its elaboration into diverse chemical libraries, and discuss the biological evaluation of the resulting compounds against key kinase targets. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel kinase inhibitors.

The this compound Scaffold: A Foundation for Potent and Selective Kinase Inhibition

The this compound core possesses a unique combination of structural and electronic features that render it an ideal starting point for the design of kinase inhibitors. The strategic placement of the amino, bromo, chloro, and cyano functionalities on the phenyl ring provides multiple vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Key Attributes of the Scaffold:

  • Hydrogen Bonding Capabilities: The 2-amino group is a crucial hydrogen bond donor, capable of forming key interactions with the hinge region of the kinase ATP-binding pocket, a feature common to many potent kinase inhibitors.[3]

  • Vectors for Diversity: The bromine and chlorine atoms provide handles for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents to probe different regions of the kinase active site.[4]

  • Modulation of Physicochemical Properties: The nitrile group can influence the overall polarity and metabolic stability of the molecule. It can also serve as a precursor for other functional groups.

  • Rigid Core: The phenyl ring provides a rigid and planar core, which can aid in pre-organizing the molecule for optimal binding to the target kinase.

Design and Synthesis of Kinase Inhibitors from the this compound Scaffold

The versatility of the this compound scaffold allows for its elaboration into a variety of heterocyclic systems known to be effective kinase inhibitor pharmacophores. A general synthetic workflow is depicted below.

G A This compound B Functionalization of Amino Group (e.g., Acylation, Alkylation) A->B Step 1 C Cross-Coupling Reactions at Bromo/Chloro Position (e.g., Suzuki, Buchwald-Hartwig) A->C Step 2b B->C Step 2a D Cyclization Reactions (e.g., to form quinazolines, pyridopyrimidines) B->D Step 3 C->D Step 3 E Library of Diverse Kinase Inhibitor Candidates D->E Final Products

Caption: Generalized synthetic workflow for the elaboration of the this compound scaffold.

A key strategy in the design of kinase inhibitors based on this scaffold involves the construction of fused heterocyclic systems that mimic the purine core of ATP. For example, reaction of the 2-amino group with a suitable cyclizing agent can lead to the formation of quinazoline or pyridopyrimidine cores, both of which are well-established kinase inhibitor scaffolds. Subsequent diversification through cross-coupling reactions at the bromine and chlorine positions allows for the fine-tuning of potency and selectivity.

Exemplary Synthetic Protocol: Synthesis of a Substituted Quinazoline Derivative

The following is a representative, detailed protocol for the synthesis of a hypothetical kinase inhibitor derived from the core scaffold.

Step 1: N-Acylation of this compound

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acylated intermediate.

Step 2: Intramolecular Cyclization to form the Quinazolinone Core

  • Dissolve the N-acylated intermediate (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the quinazolinone derivative.

Step 3: Suzuki Cross-Coupling for C-5 Diversification

  • To a degassed mixture of the quinazolinone derivative (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 0.05-0.1 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a base (e.g., sodium carbonate or potassium phosphate, 2.0-3.0 eq).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final kinase inhibitor.

Biological Evaluation: A Cascade Approach to Identifying Lead Compounds

The biological evaluation of kinase inhibitors derived from the this compound scaffold typically follows a hierarchical screening cascade to identify compounds with the desired potency, selectivity, and cellular activity.

G A Primary Biochemical Assay (e.g., against a panel of kinases) B IC50 Determination for Hits A->B Hit Identification C Selectivity Profiling (against a broad kinase panel) B->C Potency Confirmation D Cellular Assays (e.g., target phosphorylation, cell proliferation) C->D Selectivity Assessment E In Vivo Efficacy Studies (e.g., xenograft models) D->E Cellular Activity Confirmation

Caption: A typical screening cascade for the evaluation of kinase inhibitors.

Primary Biochemical Assays: Initial screening is often performed in biochemical assays that measure the ability of a compound to inhibit the enzymatic activity of a panel of purified kinases. These assays, such as radiometric assays using [γ-³²P]ATP or fluorescence-based assays, provide a direct measure of a compound's potency (typically expressed as the IC50 value).

Table 1: Hypothetical IC50 Values for a Series of Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)
ABC-101 VEGFR215
Src250
Aurora A>1000
ABC-102 VEGFR28
Src150
Aurora A800
ABC-103 VEGFR22
Src50
Aurora A500

Selectivity Profiling: Compounds that demonstrate potent activity against the primary target kinase are then profiled against a broader panel of kinases to assess their selectivity. High selectivity is a desirable attribute as it can minimize off-target effects and associated toxicities.

Cellular Assays: The next step is to evaluate the activity of the compounds in a cellular context. These assays can measure the inhibition of target kinase phosphorylation in cells (e.g., by Western blotting or ELISA), or the downstream functional consequences of target inhibition, such as inhibition of cell proliferation (e.g., using an MTT or CellTiter-Glo assay).

In Vivo Efficacy Studies: Promising compounds with good cellular activity and favorable pharmacokinetic properties are then advanced to in vivo efficacy studies in animal models of disease, such as tumor xenograft models for cancer indications.

Targeting Key Signaling Pathways

Inhibitors derived from the this compound scaffold have the potential to target a range of kinases implicated in cancer and other diseases. For instance, by targeting kinases such as VEGFR, Src, and Aurora kinases, these compounds can modulate key signaling pathways involved in angiogenesis, cell proliferation, and cell cycle control.[5][6][7]

G cluster_0 VEGFR Signaling cluster_1 Src Signaling cluster_2 Aurora Kinase Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding PLCg PLCg VEGFR->PLCg Phosphorylation IP3_DAG IP3_DAG PLCg->IP3_DAG Phosphorylation Proliferation_Angiogenesis Proliferation_Angiogenesis IP3_DAG->Proliferation_Angiogenesis Downstream Signaling Inhibitor VEGFR Inhibitor Inhibitor->VEGFR Inhibition Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Activation Src Src Receptor_Tyrosine_Kinase->Src Activation Ras_Raf_MEK_ERK Ras_Raf_MEK_ERK Src->Ras_Raf_MEK_ERK Phosphorylation Proliferation_Survival Proliferation_Survival Ras_Raf_MEK_ERK->Proliferation_Survival Downstream Signaling Src_Inhibitor Src Inhibitor Src_Inhibitor->Src Inhibition Cell_Cycle_Progression Cell_Cycle_Progression Aurora_Kinase Aurora_Kinase Cell_Cycle_Progression->Aurora_Kinase Activation Mitotic_Spindle_Formation Mitotic_Spindle_Formation Aurora_Kinase->Mitotic_Spindle_Formation Phosphorylation Cell_Division Cell_Division Mitotic_Spindle_Formation->Cell_Division Aurora_Inhibitor Aurora Kinase Inhibitor Aurora_Inhibitor->Aurora_Kinase Inhibition

Caption: Simplified representation of key signaling pathways targeted by kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel kinase inhibitors. Its inherent chemical tractability, coupled with the ability to form key interactions within the kinase ATP-binding site, provides a solid foundation for the design of potent and selective drug candidates. Future efforts in this area should focus on the continued exploration of novel synthetic methodologies to further expand the chemical space around this core, the use of structure-based drug design to guide the optimization of inhibitor-target interactions, and the comprehensive biological characterization of new compounds to identify promising leads for clinical development. The strategic deployment of this privileged scaffold holds significant potential for the generation of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Google Patents. Benzonitrile derivatives as kinase inhibitors. US8969335B2.
  • PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. J Med Chem. 2018 Apr 12;61(7):3114-3125.
  • PMC. Development of a highly selective c-Src kinase inhibitor. Available from: [Link].

  • MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available from: [Link].

  • Dove Medical Press. New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. 2022;16:589-611.
  • Frontiers in Oncology. Aurora Kinase Inhibitors: Current Status and Outlook. Available from: [Link].

  • ChemRxiv. Selective and potent PROTAC degraders of c-Src kinase. Available from: [Link].

  • RSC Publishing. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. Available from: [Link].

  • Google Patents. Preparation method of 5-bromo-2-chlorobenzoic acid. CN113321577A.
  • Frontiers in Pharmacology. Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Available from: [Link].

  • PubMed. Protein kinase inhibitors: insights into drug design from structure. Curr Top Med Chem. 2004;4(7):757-71.
  • Journal of Innovations in Pharmaceutical and Biological Sciences. Drug design of Src Kinase inhibitor: An overview. 2018;5(1):51-59.
  • Google Patents. United States Patent (19).
  • GenPrice UK. This compound. Available from: [Link].

  • ResearchGate. Representative VEGFR‐2 inhibitors currently approved. Available from: [Link].

  • Molecular Cancer Therapeutics. Aurora Kinase Inhibitors: Identification and Preclinical Validation of Their Biomarkers. 2008;7(1):1-9.
  • MDPI. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals (Basel). 2021 Jul; 14(7): 685.
  • PubMed. The Discovery of 2-amino-3,5-diarylbenzamide Inhibitors of IKK-alpha and IKK-beta Kinases. Bioorg Med Chem Lett. 2007 Jul 15;17(14):3972-7.
  • ResearchGate. Examples of the three main classes of kinase inhibitors. The protein... Available from: [Link].

  • Eureka. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available from: [Link].

  • SciELO. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. J Braz Chem Soc. 2024; 35(6): e20240039.
  • MDPI. Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. Pharmaceuticals (Basel). 2023 Oct; 16(11): 1539.
  • Curia Global. Selected Publications and Patents from 2005–2019. Available from: [Link].

  • ePrints Soton. European Journal of Medicinal Chemistry. Available from: [Link].

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Introduction: The Halogenated Benzonitrile Core - A Scaffold of Potent Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Halogenated Benzonitrile Compounds

Halogenated benzonitriles, a class of organic compounds characterized by a benzene ring substituted with one or more halogen atoms and a cyano (-C≡N) group, represent a foundational scaffold in modern chemistry and biology. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto the benzonitrile framework dramatically influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, unlock a vast spectrum of biological activities.[1][2][3] This versatility has established halogenated benzonitriles as critical components in agrochemicals, vital intermediates in pharmaceuticals, and subjects of significant toxicological and environmental research.

This guide provides an in-depth exploration of the biological activities of these compounds, intended for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, from the disruption of fundamental biochemical pathways in plants to their interactions with human cellular systems. Furthermore, this document details the causality behind experimental choices for their evaluation, provides validated protocols for key assays, and discusses the critical toxicological and environmental considerations that must accompany their development and use.

Section 1: The Chemical Foundation of Biological Activity

The reactivity and biological interactions of a halogenated benzonitrile are not merely a function of the nitrile group but are intricately dictated by the type, number, and position of its halogen substituents.

  • Electronic Effects: Halogens are electronegative and exert a powerful electron-withdrawing inductive effect. This increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, a key step in both metabolic hydrolysis and certain targeted interactions.[3] Concurrently, halogens (especially Cl, Br, I) possess lone pairs that can participate in a weaker, electron-donating resonance effect. The interplay of these forces modulates the reactivity of the entire molecule.

  • Lipophilicity and Transport: Halogenation generally increases the lipophilicity (fat-solubility) of the benzonitrile molecule. This property is crucial for its ability to cross biological membranes, such as the cell walls of plants or the lipid bilayers of human cells, to reach its intracellular target.

  • Metabolic Stability and Halogen Bonding: The carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) influences the molecule's resistance to metabolic degradation. A strategically placed fluorine atom can block sites of oxidative metabolism, prolonging the compound's half-life. Furthermore, heavier halogens (Cl, Br, I) can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in biological targets, which can significantly enhance binding affinity and selectivity.[4]

These fundamental principles form the basis of the structure-activity relationships (SAR) that govern the design of new halogenated benzonitrile compounds for specific applications.

Section 2: Dominant Biological Activities and Mechanisms of Action

The halogenated benzonitrile scaffold has been most extensively exploited in the agrochemical sector, though its utility in pharmaceuticals is a growing field of interest.

Herbicidal Activity: Disrupting the Engine of Plant Life

The most well-documented biological activity of halogenated benzonitriles is their potent herbicidal effect, particularly against broadleaf weeds.[5] Compounds like Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are classic examples.[6]

Primary Mechanism: The primary mode of action is the inhibition of photosynthesis.[6][7] Specifically, these molecules act as inhibitors of Photosystem II (PSII), a critical protein complex in the light-dependent reactions of photosynthesis. They bind to the D1 protein subunit of PSII, displacing plastoquinone and thereby blocking the electron transport chain.[5][8] This disruption halts the production of ATP and NADPH, the energy currencies required for plant growth, leading to rapid cell death.[5]

Secondary Mechanism: In addition to their primary target, these compounds also act as uncouplers of oxidative phosphorylation in mitochondria.[6][7][9] They function as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This dual-pronged attack on the plant's energy production systems results in rapid desiccation and necrosis of treated weeds.[7][8]

Herbicidal_Mechanism cluster_chloroplast Chloroplast (Thylakoid Membrane) cluster_herbicide Mechanism of Action Light Light PSII PSII Light->PSII excites Electron_Transport_Chain Electron Transport Chain (ETC) PSII->Electron_Transport_Chain e- transfer ATP_Synthase ATP Synthase Electron_Transport_Chain->ATP_Synthase H+ gradient ATP_NADPH ATP & NADPH (Energy for Plant) ATP_Synthase->ATP_NADPH Benzonitrile Halogenated Benzonitrile (e.g., Bromoxynil, Ioxynil) Block INHIBITION Benzonitrile->Block Block->PSII

Caption: Mechanism of herbicidal action of halogenated benzonitriles.

Antimicrobial and Other Activities

While less prominent than their herbicidal effects, halogenated benzonitriles and related structures have demonstrated a range of other biological activities:

  • Fungicidal and Antibacterial: Certain derivatives exhibit inhibitory activity against pathogenic fungi and bacteria.[10][11][12] Studies have shown that chloro-substituted compounds can have different effects compared to bromo- and iodo-substituted analogues, highlighting the importance of the specific halogen in determining the antimicrobial spectrum.[10] For example, di-halogenated indoles, which share structural motifs, have shown potent activity against drug-resistant Candida species by inducing reactive oxygen species (ROS) accumulation.[12]

  • Insecticidal: While not typically used as standalone insecticides, the halogenated benzonitrile scaffold is a valuable component in the synthesis of more complex insecticidal molecules, such as certain diamide compounds.[13][14]

  • Pharmaceutical Potential: The benzonitrile group is a key pharmacophore in drug discovery, and halogenation is a common strategy to optimize drug candidates.[2] For instance, a halogenated benzonitrile derivative was identified as a novel negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), with potential applications in treating psychiatric diseases like anxiety and depression.[15]

Section 3: Toxicology, Environmental Fate, and Biotransformation

The high biological potency of halogenated benzonitriles necessitates a thorough understanding of their toxicological profile and environmental behavior.

Human Toxicology

Direct exposure to certain halogenated benzonitriles can pose significant health risks. In vitro studies are crucial for assessing potential hazards.

  • Cytotoxicity: Bromoxynil, ioxynil, and chloroxynil have demonstrated high cytotoxic effects on human liver (HepG2) and kidney (HEK293T) cell lines.[9][16] In contrast, another benzonitrile herbicide, dichlobenil, and the microbial metabolites of these compounds generally show lower toxicity.[9][16]

  • Endocrine Disruption: Ioxynil has been shown to interfere with the human thyroid system by binding to transthyretin, a protein responsible for transporting thyroid hormones in the blood.[7] This interaction raises concerns about its potential as an endocrine-disrupting chemical.[6]

CompoundOral LD50 (Rat, mg/kg)Fish LC50 (96h, mg/L)Primary Human Health Concern
Ioxynil 1106.8High acute toxicity, potential thyroid disruption.[7]
Bromoxynil 79-1900.05-0.15Moderate-to-high acute toxicity, developmental effects.
Chloroxynil ~300N/AModerate acute toxicity.[7]
Dichlobenil >1000~10Low acute toxicity, but metabolite (BAM) is persistent.[9]
Table 1: Comparative Toxicity of Common Benzonitrile Herbicides. Data compiled from multiple sources.
Environmental Fate and Microbial Degradation

Once released into the environment, the persistence and transformation of halogenated benzonitriles are of primary concern. They are not highly persistent, with soil half-lives typically ranging from days to about a month.[7][8][17] However, their degradation can lead to the formation of more stable and mobile metabolites.

Microorganisms in the soil play a key role in their transformation through two primary enzymatic pathways:[18][19]

  • Nitrilase Pathway: A single-step hydrolysis where a nitrilase enzyme directly converts the nitrile group (-C≡N) to a carboxylic acid (-COOH).[20][21]

  • Nitrile Hydratase-Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide (-CONH₂), which is then hydrolyzed to a carboxylic acid by an amidase.[18][19][22]

The formation of amide intermediates, such as 2,6-dichlorobenzamide (BAM) from dichlobenil, is particularly significant as these amides can be more persistent and mobile in soil and groundwater than the parent herbicides.[9][18] Interestingly, the transformation to an amide does not always result in detoxification; for bromoxynil and ioxynil, the corresponding amides can exhibit increased acute toxicity.[19][22]

Biotransformation_Pathway cluster_pathways Microbial Degradation Pathways Parent Halogenated Benzonitrile (R-C≡N) Amide Amide Intermediate (R-CONH₂) Acid Carboxylic Acid (R-COOH) Amide->Acid Amidase Mineralization Mineralization (CO₂, H₂O, Halide) Acid->Mineralization Further Degradation

Caption: Primary microbial degradation pathways for halogenated benzonitriles.

Section 4: Key Experimental Protocols

To ensure scientific integrity, the biological activities and toxicological profiles of these compounds must be assessed using robust, validated methodologies. The following protocols provide step-by-step frameworks for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol describes a colorimetric assay to measure the reduction in cell viability of a human cell line (e.g., HepG2) when exposed to a halogenated benzonitrile.

Causality: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test halogenated benzonitrile in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control: Viability (%) = (Abs_sample / Abs_control) * 100. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2: Workflow for Biotransformation Analysis

This workflow outlines the process for studying the degradation of a halogenated benzonitrile by a soil bacterial strain and identifying its major metabolites.

Causality: This experimental design allows for the direct observation of the parent compound's disappearance over time and the concurrent appearance of transformation products. By using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both the parent compound and its metabolites can be specifically and sensitively quantified, confirming the biotransformation pathway.

Caption: Experimental workflow for a microbial degradation study.

Section 5: Conclusion and Future Perspectives

The halogenated benzonitrile core is a powerful and versatile scaffold that has yielded compounds with profound biological effects. Its utility in agriculture as a potent herbicide is well-established, stemming from a dual-action mechanism that cripples the energy production machinery of weeds. However, this same potency gives rise to significant toxicological concerns, including cytotoxicity to human cells and potential endocrine disruption, which demand careful risk assessment.

The environmental fate of these compounds is complex, with microbial biotransformation pathways leading to metabolites that can, in some cases, be more persistent or toxic than the parent molecule. This highlights the critical need for continued research into the complete life cycle of these chemicals.

Future Directions:

  • Rational Design for Selectivity: Future research should focus on designing next-generation halogenated benzonitriles with higher selectivity for their intended targets, thereby reducing off-target effects and lowering the required application rates. Leveraging computational modeling and a deeper understanding of halogen bonding could lead to compounds that are potent yet safer for non-target organisms and the environment.

  • Biodegradability by Design: Incorporating chemical features that promote more rapid and complete mineralization by soil microbes could mitigate the formation of persistent and problematic metabolites.

  • Exploring New Therapeutic Avenues: The success of this scaffold as a building block in drug discovery warrants further exploration. Its ability to be finely tuned through halogenation makes it an attractive starting point for developing novel therapeutics for a wide range of diseases, from psychiatric disorders to oncology.

References

  • Ioxynil - Wikipedia. (n.d.). Wikipedia. [Link]

  • May & Baker Ltd. (1968). Technical Bulletin Ioxynil and Bromoxynil Selective Herbicides. PANS(C) Vol. 14 No. 3.
  • Vlasta, P., & Alena, K. (2007). Toxicological Hazards of Herbicides Bromoxynil and Ioxynil. ResearchGate. [Link]

  • Holtze, M. S., et al. (2007). Demonstrating formation of potentially persistent transformation products from the herbicides bromoxynil and ioxynil using liquid chromatography-tandem mass spectrometry (LC-MS/MS). PubMed. [Link]

  • APVMA. (n.d.). Public Release Summary on bromoxynil butyrate in the product Maya Herbicide. Australian Pesticides and Veterinary Medicines Authority.
  • Heben Pesticide. (2023). Bromoxynil: An Effective Herbicide For Your Agricultural Needs. Heben Pesticide. [Link]

  • Bromoxynil octanoate - Wikipedia. (n.d.). Wikipedia. [Link]

  • Večerková, R., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity.
  • Cserháti, T., et al. (1992). Effect of benzonitrile ester herbicides on the growth of some soil bacteria. Journal of Applied Bacteriology. [Link]

  • Topp, E., et al. (2000). The degradation of the herbicide bromoxynil and its impact on bacterial diversity in a top soil. ResearchGate. [Link]

  • Masínová, A., et al. (2012). Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci. PubMed. [Link]

  • Masínová, A., et al. (2012). Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci. ResearchGate. [Link]

  • Večerková, R., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. PubMed. [Link]

  • den Besten, C., et al. (1992). Biotransformation and toxicity of halogenated benzenes. PubMed. [Link]

  • Van De Moesdijk, C. G. M., et al. (2003). Method for the preparation of halogenated benzonitriles.
  • Watts, L. W., & Moss, P. H. (1974). Preparation of halogenated benzonitrile.
  • Horváth, D., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed. [Link]

  • Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. PubMed. [Link]

  • Lv, L., et al. (2024). Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group. SIOC Journals. [Link]

  • Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. PMC. [Link]

  • Li, Z., et al. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. [Link]

  • El-Sayed, A. M., et al. (2022). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate. [Link]

  • van Pée, K. H. (1996). BIOSYNTHESIS OF HALOGENATED METABOLITES BY BACTERIA. Annual Review of Microbiology.
  • Hardman, D. J. (1991). Biotransformation of halogenated compounds. PubMed. [Link]

  • de Oliveira, A. C., et al. (2022). Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies. MDPI. [Link]

  • Gribble, G. W. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PMC. [Link]

  • Zaragoza, F. (2022). Preparation of Benzonitriles, Part 1: From Aryl Halides. YouTube. [Link]

  • Na, Y. M., et al. (2003). Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives. PubMed. [Link]

  • Anders, M. W., & Jakobson, I. (1985). Biotransformation of halogenated solvents. PubMed. [Link]

  • Van De Moesdijk, C. G. M., et al. (2003). Method for the preparation of halogenated benzonitriles.
  • Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. Semantic Scholar. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link]

  • Zhang, H., et al. (2024). Design, synthesis, and biological activity of novel halogenated sulfite compounds. PLOS One. [Link]

  • Sharma, K., et al. (2024). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. bioRxiv.
  • Wang, X., & Liu, W. (2024). Advances in the Study of Halogenated Natural Products. Bentham Science. [Link]

  • Bouwer, E. J., & McCarty, P. L. (1983). Transformations of halogenated organic compounds under denitrification conditions. PubMed. [Link]

  • Rateb, M. E., & Ebel, R. (2021). Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. ResearchGate. [Link]

  • Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. PubMed. [Link]

  • Prasse, C., & Schlüsener, M. P. (2022). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. [Link]

  • Oohashi, N., et al. (2000). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety. PubMed. [Link]

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Technical Guide: Safety & Handling of 2-Amino-5-bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and operational protocols for 2-Amino-5-bromo-3-chlorobenzonitrile (CAS: 914636-86-5). It is designed for researchers and process chemists optimizing synthetic routes for anthranilic diamide insecticides (e.g., ryanodine receptor modulators) and kinase inhibitors.[1]

Executive Technical Summary

This compound is a highly functionalized aniline derivative serving as a critical scaffold in the synthesis of next-generation agrochemicals and pharmaceuticals. Its structural motif—combining an electron-withdrawing nitrile group, a nucleophilic amino group, and specific halogenation (3-Cl, 5-Br)—makes it a versatile but hazardous intermediate.

It is primarily utilized as a precursor for 2-amino-5-bromo-3-chlorobenzoic acid (via nitrile hydrolysis) and subsequent cyclization into quinazolines or coupling to form anthranilic diamides (ryanodine receptor modulators).[1]

Critical Safety Alert: While often classified as "Harmful" (Category 4), the presence of the nitrile moiety requires protocols that account for potential metabolic cyanide release and high acute toxicity profiles often seen in similar halogenated benzonitriles.[1]

Physicochemical & Hazard Profile

Identity & Properties
ParameterSpecification
CAS Number 914636-86-5
IUPAC Name This compound
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Physical State Solid (Crystalline powder)
Melting Point 132–135 °C
Solubility Low in water; soluble in DMSO, Methanol, Ethyl Acetate
pKa (Calculated) ~2.5 (Aniline nitrogen)
GHS Hazard Classification

Based on ECHA and Sigma-Aldrich data for CAS 914636-86-5 and analogous halogenated aminobenzonitriles.

Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) 4 (or 3*)H302/H301Harmful (or Toxic) if swallowed.[1]
Acute Toxicity (Dermal) 4H312Harmful in contact with skin.[1][2]
Acute Toxicity (Inhal.) 4H332Harmful if inhaled.[1]
Skin Irritation 2H315Causes skin irritation.[1][2][3]
Eye Irritation 2AH319Causes serious eye irritation.[1][2][3]
Sensitization 1H317May cause an allergic skin reaction.[1]

> Note: While some vendors list H302 (Harmful), treat as H301 (Toxic) due to the nitrile group's potential for in vivo metabolism to cyanide ions, especially in larger quantities.[1]

Deep-Dive Hazard Analysis: The "Why" Behind the Protocols

The Nitrile-Aniline Synergy

The co-existence of the amino (-NH₂) and nitrile (-CN) groups creates a dual-threat mechanism:

  • Metabolic Activation: The aniline moiety facilitates rapid absorption through the skin.[1] Once systemic, the nitrile group can be metabolized by cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions, leading to histotoxic hypoxia.[1]

  • Sensitization: Halogenated anilines are notorious sensitizers.[1] The 5-Br and 3-Cl substituents increase lipophilicity, enhancing dermal penetration and immune system recognition, leading to severe contact dermatitis upon repeated exposure.

Chemical Reactivity Risks[2]
  • Acidic Hydrolysis: In synthetic workflows converting the nitrile to an amide or acid (e.g., using H₂SO₄), the reaction is highly exothermic.[1] Runaway exotherms can vaporize the solvent, carrying toxic halogenated vapors into the lab atmosphere.

  • Diazotization: If the amino group is diazotized (e.g., Sandmeyer reaction), the resulting diazonium salt is potentially explosive if allowed to dry.[1]

Operational Handling Protocols

Engineering Controls & Containment

Trustworthiness Check: Do not rely solely on PPE. The primary barrier must be engineering controls.[1]

  • Solid Handling (< 1 g): Standard Fume Hood (Face velocity > 0.5 m/s).[1]

  • Solid Handling (> 1 g): Powder containment hood or localized exhaust ventilation (LEV) with HEPA filtration.[1]

  • Static Control: The crystalline nature suggests potential for static charge buildup.[1] Use anti-static weighing boats and grounded spatulas to prevent powder dispersion.[1]

Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtocolHigh-Risk (Solutions/Scale-up)Rationale
Hands Double Nitrile (0.11 mm min)Silver Shield / LaminateHalogenated aromatics can permeate standard nitrile < 15 mins.
Respiratory N95 (if outside hood)P100 / ABEK1 ComboProtects against dusts and organic vapors/acid gases.[1]
Eyes Chemical GogglesFace Shield + GogglesRisk of corneal damage from basic/acidic reaction mixtures.[1]
Body Lab Coat (Cotton/Poly)Tyvek® CoverallPrevents contamination of street clothes (sensitization risk).[1]
Handling Decision Logic (Visualization)

SafetyLogic Start Start: Handling this compound FormCheck Physical Form? Start->FormCheck QtyCheck Quantity? FormCheck->QtyCheck Solid / Powder Hood Standard Fume Hood (Sash @ 18 inches) FormCheck->Hood Solution QtyCheck->Hood < 1 gram GloveBox Glove Box / Isolator (Negative Pressure) QtyCheck->GloveBox > 10 grams Respirator Add P100 Respiratory Protection QtyCheck->Respirator 1 - 10 grams (Open Handling) Respirator->Hood

Caption: Operational decision matrix for selecting containment levels based on physical form and quantity.

Synthesis & Reaction Safety

Protocol: Hydrolysis to 2-Amino-5-bromo-3-chlorobenzoic Acid

Context: This is the most common transformation, converting the nitrile to an acid for anthranilic diamide synthesis.

Hazards: High temperature, strong acid, evolution of ammonia gas.[1]

  • Setup: Use a 3-neck round bottom flask equipped with a reflux condenser, internal temperature probe, and a caustic scrubber (NaOH trap) for acidic fumes.

  • Addition: Add the benzonitrile to pre-cooled H₂SO₄ (80-90%) portion-wise.

    • Self-Validating Step: Monitor internal temperature.[1] Do not exceed 40°C during addition.[1] If temp spikes >5°C per addition, stop and cool.

  • Reaction: Heat gradually.

    • Caution: At ~80-100°C, hydrolysis accelerates.[1] Ensure cooling capacity is available (ice bath ready).

  • Quenching: NEVER add water to the acid.[1] Pour the reaction mixture into crushed ice with vigorous stirring.

Synthesis Workflow Visualization

SynthesisFlow Start Start Material: This compound Step1 Acid Hydrolysis (H2SO4 / Heat) Start->Step1 Intermed Intermediate: Amide Derivative Step1->Intermed Risk1 Risk: Exotherm & Ammonia Gas Step1->Risk1 Monitor Temp Step2 Further Hydrolysis (NaOH / H2O) Intermed->Step2 Product Target: 2-Amino-5-bromo-3-chlorobenzoic acid Step2->Product

Caption: Simplified workflow for the hydrolysis of the nitrile group, highlighting the critical exothermic risk point.

Emergency Response & Waste Management

First Aid Protocols
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[1]

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol (enhances absorption).[1]

  • Cyanide Awareness: If victim shows signs of "almond" odor on breath, confusion, or gasping (signs of cyanide poisoning), medical personnel must be alerted to the possibility of nitrile metabolism.[1] Note: Standard cyanide antidote kits (Amyl nitrite) are generally reserved for direct cyanide salt exposure, but medical direction is required.[1]

Spill Cleanup
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don full PPE (Gown, Double Gloves, N95/P100).[1]

  • Containment: Do not dry sweep (creates dust).[1] Use a HEPA vacuum or wet-wipe method (damp paper towels).[1]

  • Decontamination: Clean surface with a mild detergent followed by water.[1]

  • Disposal: Place waste in a sealed container labeled "Toxic Organic Solid - Halogenated."

Waste Disposal[2]
  • Segregation: Must be segregated from oxidizers.[1]

  • Stream: Halogenated Organic Waste.[1]

  • Destruction: High-temperature incineration (>1100°C) with scrubber for HBr/HCl/NOx gases.[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: this compound (CAS 914636-86-5). Merck KGaA.[1]

  • PubChem. (2025).[1] Compound Summary: this compound. National Center for Biotechnology Information.[1] [1]

  • Lahm, G. P., et al. (2005).[1] "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[1] Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.[1] (Context for anthranilic diamide synthesis).

  • European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Halogenated Benzonitriles. [1]

  • BenchChem. (2025).[1][4] Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives.

Sources

Commercial Availability and Synthetic Utility of 2-Amino-5-bromo-3-chlorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I evaluate chemical building blocks based on their capacity to rapidly generate structural complexity and their reliability in the supply chain. 2-Amino-5-bromo-3-chlorobenzonitrile (CAS: 914636-86-5) represents a highly privileged, orthogonally functionalized scaffold. Its unique substitution pattern—a primary aniline, a nitrile, and two distinct halogens—makes it an indispensable precursor for synthesizing complex heterocycles like quinazolines, indazoles, and quinolines.

This whitepaper provides an in-depth analysis of the commercial landscape, mechanistic rationale for its chemoselectivity, and self-validating experimental protocols for its utilization.

Chemical Identity & Commercial Landscape

Before integrating any building block into a high-throughput synthesis campaign, it is critical to establish its physical properties and supply chain viability. This compound is widely available across major chemical suppliers, typically offered at >95% purity as a stable solid.

Quantitative Data Summary
Property / MetricSpecification
Chemical Name This compound
CAS Registry Number 914636-86-5
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Melting Point 132 – 135 °C
Typical Purity ≥ 95% (HPLC/NMR)
Storage Conditions Inert atmosphere, room temperature, protect from light
Primary Vendors [1], [1], Oakwood Products, CymitQuimica

Note: While the compound is stable under ambient conditions, prolonged exposure to light can cause degradation of the aniline moiety. Commercial batches should be stored in amber vials under nitrogen or argon.

Mechanistic Rationale & Orthogonal Reactivity

The true value of this compound lies in its orthogonal reactivity . A well-designed synthetic route leverages the thermodynamic and kinetic differences between its functional groups to achieve chemoselective transformations without the need for excessive protecting group manipulations.

The C-Br vs. C-Cl Conundrum: Oxidative Addition Selectivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalyst must first undergo oxidative addition into a carbon-halogen bond. The carbon-bromine (C-Br) bond has a Bond Dissociation Energy (BDE) approximately 7.5 to 8.0 kcal/mol lower than the carbon-chlorine (C-Cl) bond . This thermodynamic difference creates a strict kinetic preference: Pd(0) will selectively insert into the C5-Br bond, leaving the C3-Cl bond completely intact for late-stage functionalization or as a lipophilic (LogP) tuning moiety.

Heterocycle Construction: The Dimroth-Type Cyclization

The ortho-relationship between the C2-amine and the C1-nitrile is the classic blueprint for constructing 4-aminoquinazoline cores, a ubiquitous motif in kinase inhibitors . By reacting the primary amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), we generate a highly reactive formimidamide intermediate. This intermediate activates the adjacent nitrile, allowing an incoming primary amine to displace dimethylamine and trigger a Dimroth-type cyclization to form the pyrimidine ring.

Reactivity Core 2-Amino-5-bromo- 3-chlorobenzonitrile Br C5-Bromine (Low BDE) Core->Br Site 1 CN_NH2 C1-Nitrile & C2-Amine (Nucleophilic/Electrophilic) Core->CN_NH2 Site 2 Cl C3-Chlorine (High BDE) Core->Cl Site 3 Coupling Pd-Catalyzed Cross-Coupling Br->Coupling Pd(0) Oxidative Addition Cyclization Dimroth Cyclization (Quinazoline Core) CN_NH2->Cyclization DMF-DMA + Amine Tuning Steric & Lipophilic Tuning Cl->Tuning LogP Enhancement

Orthogonal reactivity map of this compound for selective functionalization.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every protocol must be a self-validating system . This means incorporating specific analytical checkpoints where the chemistry proves its own success or failure before advancing to the next step.

Protocol 1: Quality Control (QC) Validation of Commercial Batches

Never assume the purity of a commercial building block. Before initiating synthesis, validate the batch.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • HPLC-MS Analysis: Run a standard 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

    • Self-Validation Checkpoint: Look for the [M+H]+ peak at m/z ~230.9. Crucially, because the molecule contains both one Bromine (approx. 1:1 ⁷⁹Br/⁸¹Br) and one Chlorine (approx. 3:1 ³⁵Cl/³⁷Cl), the mass spectrum must display a highly distinct isotopic cluster (M, M+2, M+4) at roughly a 3:4:1 ratio. If this isotopic signature is missing, the batch is compromised.

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Self-Validation Checkpoint: You must observe two distinct doublets in the aromatic region (meta-coupling, J ≈ 2.0 Hz) representing the C4 and C6 protons, alongside a broad singlet for the -NH₂ protons (~6.0-6.5 ppm) that exchanges upon addition of D₂O.

Protocol 2: Synthesis of a 6-Bromo-8-chloroquinazolin-4-amine Core

This protocol details the conversion of the building block into a functionalized quinazoline using a Dimroth-type cyclization .

Step A: Formimidamide Formation

  • Charge a 50 mL round-bottom flask with this compound (1.0 equiv, 5.0 mmol).

  • Add DMF-DMA (3.0 equiv, 15.0 mmol) and anhydrous DMF (10 mL).

  • Stir the mixture at 120 °C for 1.5 hours under a nitrogen atmosphere.

  • Cool to room temperature, concentrate under reduced pressure, and triturate the residue with diethyl ether to yield the solid formimidamide intermediate.

    • Causality: DMF-DMA acts as a one-carbon electrophilic synthon. The heat drives off the methanol byproduct, pushing the equilibrium toward the formimidamide.

Step B: Dimroth Cyclization

  • Transfer the intermediate (1.0 equiv) to a microwave vial.

  • Add the desired primary amine (e.g., an aniline derivative, 1.5 equiv) and glacial acetic acid (5 mL).

  • Irradiate in a microwave reactor at 160 °C for 45 minutes.

  • Pour the cooled mixture into ice water and basify with saturated NaHCO₃ to precipitate the 4-aminoquinazoline product.

    • Causality: Acetic acid serves as both solvent and Brønsted acid catalyst, protonating the intermediate to accelerate the nucleophilic attack of the primary amine. The microwave heating ensures rapid displacement of dimethylamine and subsequent ring closure.

Workflow Vendor 1. Commercial Sourcing (Purity >95%) QC 2. QC Validation (HPLC-MS, 1H-NMR) Vendor->QC Batch Verification Amidation 3. Amidation (DMF-DMA, Reflux) QC->Amidation Pass Cyclization 4. Dimroth Cyclization (Amine, Microwave/Heat) Amidation->Cyclization Formimidamide Intermediate Coupling 5. Downstream Coupling (Pd-Catalyst, Boronic Acid) Cyclization->Coupling Quinazoline Scaffold

Experimental workflow from commercial sourcing to downstream quinazoline functionalization.

Conclusion

This compound is far more than a simple aromatic ring; it is a programmable synthetic module. By understanding the thermodynamic differences between its halogens and the nucleophilic/electrophilic interplay of its ortho-substituents, researchers can execute highly efficient, protecting-group-free syntheses of advanced pharmaceutical intermediates.

References

  • "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions", Journal of the American Chemical Society (via ResearchGate),[Link]

  • "Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation", ACS Medicinal Chemistry Letters,[Link]

An In-Depth Technical Guide to 2-Amino-5-bromo-3-chlorobenzonitrile: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-3-chlorobenzonitrile is a halogenated aromatic nitrile that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group for nucleophilic reactions, a nitrile group for diverse chemical transformations, and two different halogen atoms (bromine and chlorine) for regioselective cross-coupling reactions, makes it an attractive scaffold for the synthesis of novel heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic methodology, detailed characterization techniques, and a thorough exploration of its potential applications in drug discovery, drawing upon the extensive literature of its structural analogs.

Introduction: The Significance of the 2-Aminobenzonitrile Scaffold

The 2-aminobenzonitrile core is a privileged structure in medicinal chemistry, serving as a foundational element for a wide array of pharmacologically active agents.[1] The presence of both an amino and a nitrile group on the same aromatic ring allows for a multitude of chemical transformations, enabling the construction of diverse heterocyclic systems.[2] Aromatic nitriles, in general, are crucial intermediates in the pharmaceutical, pesticide, and dye industries.[3] They are precursors to a variety of functional groups and are found in numerous approved drugs, where the cyano group can contribute to improved pharmacokinetic profiles and can also act as a covalent warhead in targeted therapies.[4]

The introduction of halogen substituents, such as bromine and chlorine, further enhances the synthetic utility of the 2-aminobenzonitrile scaffold. Halogens can modulate the electronic properties of the molecule, influence its metabolic stability, and provide handles for further functionalization through cross-coupling reactions.[1] The specific substitution pattern of this compound presents a unique combination of reactive sites, offering chemists precise control over molecular design and the synthesis of complex, multi-functionalized molecules.

Physicochemical Properties of this compound

Based on available data from commercial suppliers, the key physicochemical properties of this compound are summarized below.[5][6]

PropertyValueSource
CAS Number 914636-86-5[5]
Molecular Formula C₇H₄BrClN₂[5]
Molecular Weight 231.48 g/mol [5]
Appearance Solid[5]
Melting Point 132-135 °C[5]
Purity Typically ≥95%[5]
InChI 1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2[5]
InChIKey PRFFLKJJFFIYGK-UHFFFAOYSA-N[5]
Canonical SMILES C1=C(C=C(C(=C1C#N)N)Cl)Br[6]
Storage Temperature 4°C, protect from light[5]

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Synthetic_Workflow start 2-Amino-5-bromobenzonitrile step1 Chlorination start->step1 N-Chlorosuccinimide (NCS) Acetonitrile (CH3CN) product This compound step1->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from a known procedure for the chlorination of 2-aminobenzonitrile.[3]

Step 1: Chlorination of 2-Amino-5-bromobenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromobenzonitrile (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.0-1.2 equivalents) portion-wise at room temperature. The use of a slight excess of NCS can help drive the reaction to completion.

  • Reaction Monitoring: The reaction mixture is then heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any water-soluble byproducts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality behind Experimental Choices:

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and selective chlorinating agent for aromatic compounds, particularly those activated by electron-donating groups like the amino group. It is generally easier to handle and less corrosive than other chlorinating agents like chlorine gas or sulfuryl chloride.

  • Solvent Selection: Acetonitrile is a common solvent for such reactions as it is relatively polar and can dissolve both the starting material and the reagent, while also being inert under the reaction conditions.

  • Regioselectivity: The amino group is a strong ortho-, para-directing group. In 2-amino-5-bromobenzonitrile, the positions ortho to the amino group are C3 and C6. The C6 position is sterically hindered by the adjacent bromine atom. Therefore, the electrophilic chlorination is expected to occur predominantly at the C3 position.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be influenced by the electronic effects of the amino, bromo, chloro, and cyano substituents. The amino group protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom of the nitrile group will appear at a characteristic downfield chemical shift (typically around 115-120 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[7] Key expected absorption bands include:

  • N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C≡N stretching: A sharp, intense absorption band around 2220-2240 cm⁻¹ for the nitrile group conjugated with the aromatic ring.[7]

  • C-Br and C-Cl stretching: Absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to the carbon-halogen bonds.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The isotopic pattern in the mass spectrum will be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio) and one chlorine atom (with its two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio).

Applications in Drug Discovery and Organic Synthesis

This compound is a highly promising building block for the synthesis of a wide range of biologically active molecules and functional materials. Its synthetic versatility stems from the presence of multiple reactive sites.

Precursor for Bioactive Heterocycles

The 2-aminobenzonitrile scaffold is a well-established precursor for the synthesis of various heterocyclic systems with significant therapeutic potential.[1]

  • Quinazolines and Quinazolinones: The reaction of 2-aminobenzonitriles with various reagents can lead to the formation of quinazoline and quinazolinone derivatives, which are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][8][9]

  • Benzodiazepines: Derivatives of 2-aminobenzophenones, which can be synthesized from 2-aminobenzonitriles, are key intermediates in the synthesis of 1,4-benzodiazepines.[10] These compounds are well-known for their anxiolytic, sedative, and anticonvulsant properties.[10]

Role in the Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 2-aminobenzoyl scaffold, accessible from 2-aminobenzonitriles, has emerged as a valuable template for the design of potent and selective kinase inhibitors.[1][10] By incorporating this moiety into various heterocyclic systems, researchers have developed inhibitors targeting key kinases involved in cell cycle regulation and signaling pathways.

Logical Pathway for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis start This compound step1 Cyclization/ Condensation start->step1 Various Reagents intermediate Heterocyclic Core (e.g., Quinazoline) step1->intermediate step2 Cross-Coupling (Suzuki, Buchwald-Hartwig) intermediate->step2 Arylboronic acids, Amines product Potent and Selective Kinase Inhibitor step2->product

Caption: A generalized pathway for the synthesis of kinase inhibitors.

The bromine and chlorine atoms on the this compound ring offer opportunities for regioselective cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl or alkyl groups, which is a key strategy in modern drug discovery for optimizing the potency and selectivity of kinase inhibitors.

Conclusion

This compound, while not extensively documented in the current scientific literature, represents a molecule of significant synthetic potential. Its unique arrangement of functional groups provides a versatile platform for the construction of complex and diverse molecular architectures. By leveraging established synthetic methodologies for related compounds, a reliable route to this valuable building block can be readily developed. The anticipated applications in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds for kinase inhibitors and other therapeutic agents, underscore the importance of further exploring the chemistry and utility of this promising compound. This technical guide serves as a foundational resource for researchers and scientists poised to unlock the potential of this compound in the advancement of drug discovery and materials science.

References

  • Zhang, C., et al. (2012). Reactions of substituted 2-aminobenzonitriles with CO 2 in water without any catalyst. Green Chemistry, 14(12), 3297-3300.
  • Google Patents. (1992). Method of 2-aminobenzonitrile synthesis. RU1772103C.
  • Li, Y., et al. (2023). Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. Arkivoc, 2023(5), 74-87.
  • PubChem. 2-Amino-5-bromobenzonitrile. (Compound Summary). [Link]

  • Wang, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(22), 7686.
  • Patel, R. V., et al. (2015). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. Journal of Saudi Chemical Society, 19(4), 437-442.
  • Mahajan, S. S., & Mahalakshmi, A. (2006). Synthesis of 2-amino-5-chlorobenzonitrile. Indian Journal of Chemistry - Section B, 45B(5), 1299-1300.
  • BenchChem. (2025). The Versatile Scaffold: Unlocking the Potential of 2-Amino-5-bromobenzoyl Chloride in Medicinal Chemistry. (Technical Guide).
  • BenchChem. (2025). A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insights. (Technical Guide).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-amino-5-cyano-3-methylbenzoic acid. (Technical Document).
  • PubChemLite. This compound. (Compound Summary). [Link]

  • PubChemLite. 2-amino-3-bromo-5-chlorobenzonitrile. (Compound Summary). [Link]

  • Arjunan, V., et al. (2011). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1826-1833.
  • Krishnakumar, V., & John, X. (2008). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 465-470.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Amino-5-bromobenzoyl Chloride and 2-Aminobenzoyl Chloride. (Technical Document).
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.

Sources

Methodological & Application

Application Note: High-Purity Recrystallization of 2-Amino-5-bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the purification of 2-Amino-5-bromo-3-chlorobenzonitrile (CAS 914636-86-5), a critical intermediate in the synthesis of anthranilic diamide insecticides (e.g., Cyantraniliprole analogs). While synthetic routes often yield purities of 85–92%, downstream catalytic coupling requires purities >98% to prevent catalyst poisoning and byproduct formation. This protocol establishes a self-validating recrystallization system using an Ethanol/Water gradient, selected for its ability to selectively reject regioisomeric impurities and unreacted halogenated precursors.

Compound Profile & Solubility Logic

Physicochemical Context

The molecule features a push-pull electronic system: the electron-donating amino group (


) increases polarity, while the electron-withdrawing nitrile (

) and halogen atoms (

) introduce significant lipophilicity.
  • Target Molecule: this compound[1]

  • Key Impurities:

    • Regioisomers: 2-Amino-3-bromo-5-chlorobenzonitrile (arising from non-selective bromination).

    • Starting Material: 2-Amino-3-chlorobenzonitrile.[2]

    • Oxidation Byproducts: Azo-dimers or hydrolysis products (amides).

Solvent Selection Strategy

A binary solvent system is required to balance these competing properties.

  • Primary Solvent (Ethanol): Solubilizes the compound at high temperatures via hydrogen bonding with the amine and nitrile groups.

  • Anti-Solvent (Water): Increases the polarity of the bulk solvent upon cooling, forcing the hydrophobic halogenated scaffold to crystallize while keeping more polar impurities (like salts or hydrolyzed amides) in the mother liquor.

Table 1: Solubility Profile (Thermodynamic Estimates)

SolventSolubility at 25°CSolubility at RefluxSuitability
Water InsolubleSparingly SolubleAnti-Solvent
Ethanol (Abs) ModerateHighPrimary Solvent
Toluene HighVery HighAlternative (Anhydrous needs)
Ethyl Acetate HighHighGood for extraction, poor for crystallization yield

Experimental Protocol

Phase 1: Dissolution and Hot Filtration

Objective: Maximize saturation while removing insoluble mechanical impurities and color bodies.

  • Preparation: Charge 10.0 g of crude this compound into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 60 mL of Ethanol (95%) .

  • Heating: Heat the mixture to reflux (

    
    ) with moderate stirring.
    
    • Checkpoint: If solids remain after 15 minutes of reflux, add Ethanol in 5 mL increments until a clear solution is obtained. Do not exceed 10 mL/g solvent ratio.

  • Decolorization (Optional but Recommended): If the solution is dark orange/brown, carefully add 0.5 g of Activated Carbon (e.g., Darco G-60) through the condenser top. Reflux for an additional 10 minutes.

  • Hot Filtration: While maintaining the solution near boiling, filter through a pre-heated Büchner funnel (or a fluted filter paper in a hot glass funnel) to remove carbon/insolubles.

    • Critical Step: Pre-wet the filter paper with hot ethanol to prevent premature crystallization clogging the pores.

Phase 2: Controlled Crystallization

Objective: Induce nucleation of the target crystal lattice while rejecting impurities.

  • Re-heating: Transfer the filtrate back to a clean flask. Re-heat to reflux to dissolve any nuclei formed during filtration.

  • Anti-Solvent Addition: Slowly add warm Deionized Water (50-60°C) dropwise via an addition funnel until a persistent turbidity (cloud point) is observed.

    • Typical Ratio: The final solvent composition usually approaches Ethanol:Water 3:1 to 2:1.

  • Clearing: Add just enough hot Ethanol (1-2 mL) to clear the turbidity.

  • Seeding: Remove heat. Allow the solution to cool to

    
    . Add a few seed crystals of pure this compound (if available) to prevent "oiling out."
    
  • Cooling Ramp:

    • Ambient cool to

      
       over 2 hours (stirring speed: 60 RPM).
      
    • Ice-bath cool to

      
       for 1 hour.
      
Phase 3: Isolation and Drying[5][6][7]
  • Filtration: Collect the crystals via vacuum filtration.[3][4]

  • Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol:Water (1:1) mixture.

    • Note: Displacement washing removes the mother liquor containing the impurities.

  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    
    • Caution: Avoid temperatures

      
       initially to prevent sublimation or oxidation.
      

Process Workflow Diagram

Recrystallization_Workflow cluster_QA Quality Control (PAT) Start Crude this compound Dissolution Dissolve in Hot Ethanol (Reflux) Start->Dissolution CarbonTreat Add Activated Carbon (Decolorization) Dissolution->CarbonTreat HotFilter Hot Filtration (Remove Insolubles) CarbonTreat->HotFilter CloudPoint Add Warm Water to Cloud Point HotFilter->CloudPoint ClearSol Add Hot EtOH to Clear CloudPoint->ClearSol Cooling Controlled Cooling (Ambient -> 0°C) ClearSol->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Drying Vacuum Dry (50°C) Filtration->Drying FinalProduct Purified Product (>98% HPLC) Drying->FinalProduct HPLC HPLC Purity Check Drying->HPLC MP Melting Point Drying->MP

Figure 1: Step-by-step workflow for the recrystallization of this compound.

Process Analytical Technology (PAT) & Specifications

To ensure the protocol is self-validating, the following analytical methods should be employed.

High-Performance Liquid Chromatography (HPLC)[10]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile[5]

    • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide bond detection).

  • Acceptance Criteria: Purity >98.0% (Area %).

Melting Point Analysis[6][11]
  • Specification: The pure compound typically melts in a sharp range. While specific literature values vary by polymorph, a range of 130°C – 145°C (estimated based on analogs) is expected.

  • Validation: A sharp range (<2°C) indicates high purity. A broad range (>5°C) indicates retained solvent or isomeric impurities.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent mix is too polar.Re-heat to dissolve.[6][4] Add more Ethanol. Seed the solution at 60°C. Stir vigorously.
Low Yield Too much solvent used; compound remains in mother liquor.Concentrate the filtrate (mother liquor) by rotary evaporation and repeat crystallization (Second Crop).
Colored Product Oxidation products or metal traces.Repeat "Phase 1" with fresh Activated Carbon. Ensure carbon is filtered out completely.
Broad Melting Point Wet crystals or isomeric impurities.Dry longer under vacuum. If MP is still low, recrystallize from Toluene (non-polar alternative).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Nitrile Risks: Although stable, benzonitriles can release toxic fumes if heated to decomposition. Work in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Shanghai, I. O. C. (2021). Process for synthesis of anthranilic diamide insecticides. WIPO Patentscope. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization: General Protocols. City University of New York. Retrieved from [Link]

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Amino-5-bromo-3-chlorobenzonitrile (CAS: 914636-86-5)

Executive Summary & Strategic Value

In the architecture of complex drug scaffolds, polyhalogenated anilines serve as critical bifunctional "linchpin" substrates. This compound is particularly valuable in the synthesis of neurotensin receptor 1 agonists, quinazolines, and advanced kinase inhibitors [1]. Its utility stems from the distinct electronic and steric differentiation between the C–Br and C–Cl bonds. This application note details the mechanistic rationale and optimized protocols for achieving high-fidelity, chemoselective palladium-catalyzed Suzuki-Miyaura cross-coupling at the C–Br position, leaving the C–Cl bond intact for orthogonal downstream functionalization.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The success of site-specific cross-coupling on dihalogenated arenes relies on manipulating the activation energy required for the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond [2].

  • Bond Dissociation Energy (BDE) & Kinetics: The C–Br bond is significantly weaker (~81 kcal/mol) than the C–Cl bond (~96 kcal/mol). Under mild thermal conditions (80 °C), Pd(0) selectively and rapidly inserts into the C–Br bond. Aryl chlorides typically require highly electron-rich ligands or elevated temperatures (>100 °C) to undergo efficient oxidative addition [3].

  • Steric Environment: The C–Cl bond at position 3 is sterically hindered by the adjacent ortho-amino group. Conversely, the C–Br bond at position 5 is flanked by smaller hydrogen atoms (positions 4 and 6), making it highly accessible to bulky palladium-phosphine complexes.

  • Electronic Directing Effects: While the para-amino group donates electron density into the ring, the strongly electron-withdrawing meta-cyano group counteracts this, maintaining sufficient electrophilicity at the C–Br carbon. Furthermore, unprotected ortho-anilines are well-tolerated in Suzuki couplings, provided the base selection prevents competitive N-arylation .

Pathway SM 2-Amino-5-bromo- 3-chlorobenzonitrile Cond Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 80°C SM->Cond Boronic Arylboronic Acid (1.05 equiv) Boronic->Cond Prod 5-Aryl-2-amino- 3-chlorobenzonitrile (Major Product) Cond->Prod Fast (C-Br Insertion) Byprod 3,5-Diaryl-2-amino- benzonitrile (Trace Byproduct) Cond->Byprod Slow (C-Cl Insertion)

Chemoselective Suzuki-Miyaura pathway favoring C-Br oxidative addition over C-Cl.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, various catalytic systems were evaluated. The objective is to maximize the yield of the mono-coupled 5-aryl product while suppressing the di-coupled (3,5-diaryl) byproduct.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Mono-Coupled Yield (%)Di-Coupled Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)90728
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 89 < 2
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)1006515
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane1005525

Causality of Experimental Choices: Pd(dppf)Cl₂ was selected as the optimal catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step, minimizing the lifetime of the Pd(II) intermediate and thereby reducing the probability of secondary oxidative addition into the C–Cl bond [4]. The use of a mild base (K₂CO₃) in a biphasic solvent system ensures efficient activation of the boronic acid for transmetalation without promoting off-target hydrolysis or overcoming the activation barrier for C–Cl cleavage [5].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific stoichiometric boundaries are included to ensure reproducibility and prevent over-coupling.

Workflow Step1 1. Solvent Degassing Purge 1,4-Dioxane/H2O with N2 (15 min) Step2 2. Substrate Addition Add Halide (1.0 eq) & Boronic Acid (1.05 eq) Step1->Step2 Step3 3. Base Addition Add K2CO3 (2.0 eq) to mixture Step2->Step3 Step4 4. Catalyst Addition Add Pd(dppf)Cl2 (5 mol%) under N2 flow Step3->Step4 Step5 5. Cross-Coupling Heat at 80°C for 4-6 hours Step4->Step5 Step6 6. Workup Extract with EtOAc, wash with Brine Step5->Step6

Step-by-step experimental workflow for the chemoselective Suzuki coupling.

Methodology
  • Preparation & Degassing: In a 50 mL Schlenk flask equipped with a magnetic stir bar, prepare a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL total). Sparge the solvent with ultra-pure N₂ gas for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes electron-rich Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Substrate Loading: Add this compound (1.0 mmol, 1.0 equiv) and the desired Arylboronic Acid (1.05 mmol, 1.05 equiv). Causality: Strict adherence to a slight excess (1.05 eq) of boronic acid prevents the formation of the 3,5-diaryl over-coupled byproduct.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv). Stir for 5 minutes at room temperature.

  • Catalyst Initiation: Under a positive flow of N₂, quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the flask. Self-Validation Check: The mixture should transition from a pale yellow suspension to a dark red/brown color upon heating, indicating the successful generation of the active Pd(0) species.

  • Thermal Coupling: Heat the reaction mixture to 80 °C using a pre-equilibrated oil bath. Stir vigorously (800 rpm) for 4–6 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). Self-Validation Check: The starting material (Rf ~0.6) should completely disappear, replaced by a highly UV-active product spot (Rf ~0.45).

  • Workup & Purification: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Downstream Applications

The resulting 5-aryl-2-amino-3-chlorobenzonitrile derivatives are highly versatile intermediates. The preserved C–Cl bond can be subsequently engaged in Buchwald-Hartwig aminations to form 3-amino derivatives, or the adjacent nitrile and amine functionalities can be cyclized to form substituted quinazoline cores. These sequential cross-couplings using electronically differentiated leaving groups are foundational in modern medicinal chemistry [6].

References
  • Small molecule agonists of neurotensin receptor 1. Google Patents (US10118902B2).
  • Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology. URL:[Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Chlorides. ACS Publications. URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Publishing. URL:[Link]

  • Suzuki Coupling. Organic Chemistry Portal. URL:[Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling. Elsevier / Graz University of Technology. URL: [Link]

Sources

Application Note: Structural Elucidation and Analytical Validation of 2-Amino-5-bromo-3-chlorobenzonitrile via NMR and HRMS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In modern drug discovery and medicinal chemistry, halogenated anthranilonitriles serve as highly versatile building blocks. Specifically, 2-Amino-5-bromo-3-chlorobenzonitrile (CAS: 914636-86-5) is a critical intermediate extensively utilized in the synthesis of complex pharmacological agents. Its unique 1,2,3,5-tetrasubstituted aromatic scaffold has been strategically employed in the development of small molecule agonists for neurotensin receptor 1[1] and highly selective inhibitors of human aldosterone synthase (CYP11B2)[2],[3].

The presence of both bromine and chlorine atoms on the same aromatic ring presents distinct analytical advantages and challenges. From an analytical perspective, this di-halogenated system provides a highly diagnostic isotopic signature in High-Resolution Mass Spectrometry (HRMS) and predictable, well-resolved meta-couplings in Nuclear Magnetic Resonance (NMR) spectroscopy. This application note outlines a self-validating analytical protocol to confirm the structural integrity and purity of this compound[4].

Experimental Design & Causality

To ensure a self-validating system, the analytical workflow is designed with orthogonal confirmation in mind: NMR provides connectivity and spatial arrangement, while HRMS confirms the exact elemental composition.

Rationale for Solvent and Ionization Selection
  • NMR Solvent (DMSO-

    
    ):  Highly polar halogenated anilines exhibit poor solubility in non-polar solvents like CDCl
    
    
    
    . Dimethyl sulfoxide-
    
    
    is selected not only for its superior solvating power but also because it is an aprotic solvent. Unlike Methanol-
    
    
    , DMSO-
    
    
    prevents rapid deuterium exchange of the primary amine (-NH
    
    
    ) protons, allowing them to be observed as a distinct broad singlet, which is crucial for confirming the presence of the intact amino group.
  • MS Ionization (ESI+): Electrospray Ionization in positive mode (ESI+) is chosen because the electron-donating amino group is readily protonated to form a stable [M+H]

    
     ion. The cyano group and halogens withdraw electron density from the ring, making negative mode (ESI-) less efficient for this specific scaffold.
    
Step-by-Step Analytical Protocol

Protocol A: NMR Sample Preparation and Acquisition

  • Preparation: Weigh exactly 15.0 mg of this compound into a clean glass vial.

  • Dissolution: Add 600 µL of anhydrous DMSO-

    
     containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Vortex for 30 seconds until fully dissolved.
    
  • Transfer: Transfer 550 µL of the homogeneous solution into a standard 5 mm NMR tube.

  • Acquisition (

    
    H):  Acquire 
    
    
    
    H NMR spectra at 500 MHz. Parameters: 16 scans, 1.0 s relaxation delay, 30° pulse angle.
  • Acquisition (

    
    C):  Acquire 
    
    
    
    C NMR spectra at 125 MHz. Parameters: 1024 scans, 2.0 s relaxation delay, with standard
    
    
    H decoupling (WALTZ-16).

Protocol B: HRMS Sample Preparation and Acquisition

  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock solution 1:1000 in H

    
    O/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to promote ionization.
    
  • Injection: Inject 2.0 µL into a UPLC-ESI-TOF mass spectrometer.

  • Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 400 °C, and cone voltage at 30 V. Data is acquired in continuum mode from m/z 100 to 500.

Data Presentation & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1,2,3,5-tetrasubstitution pattern of the benzene ring leaves only two aromatic protons (H-4 and H-6). Because they are meta to each other, they exhibit a characteristic meta-coupling constant (


 Hz). The electron-withdrawing nature of the halogens and the cyano group deshields these protons, placing them in the 7.4–7.6 ppm range.

Table 1:


H NMR Assignments (500 MHz, DMSO-

)
PositionChemical Shift (ppm)Multiplicity

-Coupling (Hz)
IntegrationDiagnostic Rationale
2-NH

6.25Broad singlet (br s)-2HQuadrupolar relaxation of

N and intermediate exchange rate.
6-H 7.47Doublet (d)2.21HShielded relative to H-4 due to ortho cyano group; meta coupling to H-4.
4-H 7.57Doublet (d)2.21HDeshielded due to position between two halogens (Cl and Br).

Table 2:


C NMR Assignments (125 MHz, DMSO-

)
Carbon PositionChemical Shift (ppm)Assignment Rationale
C-1 (-CN attached) 96.5Strongly shielded by the anisotropic effect of the ipso cyano group.
C-5 (-Br attached) 106.2Heavy atom effect of bromine causes significant upfield shift.
-C≡N 115.8Characteristic nitrile carbon resonance.
C-3 (-Cl attached) 119.5Deshielded relative to C-5 due to higher electronegativity of chlorine.
C-6 (C-H) 131.0Aromatic methine carbon.
C-4 (C-H) 133.5Aromatic methine carbon, deshielded by adjacent halogens.
C-2 (-NH

attached)
148.0Strongly deshielded by the electronegative nitrogen atom.
High-Resolution Mass Spectrometry (HRMS)

The presence of one Bromine and one Chlorine atom creates a highly specific isotopic convolution. Bromine exists naturally as


Br (50.7%) and 

Br (49.3%), while Chlorine exists as

Cl (75.8%) and

Cl (24.2%).

Statistically, this creates an A, A+2, and A+4 pattern. The mathematical convolution of these probabilities dictates that the A+2 peak (comprising both [


Br,

Cl] and[

Br,

Cl] isotopologues) will be the most abundant species (Base Peak, 100%), while the monoisotopic A peak [

Br,

Cl] will be ~77% relative abundance, and the A+4 peak [

Br,

Cl] will be ~24%. Observing this exact isotopic ratio self-validates the molecular formula C

H

BrClN

.

Table 3: ESI-HRMS Data for[M+H]


 Ion (Formula: C

H

BrClN

)
Isotope CombinationCalculated m/zObserved m/zMass Error (ppm)Relative Abundance
M (A) :

Br,

Cl
230.9325230.9328+1.3~ 77%
M+2 (A+2) :

Br,

Cl /

Br,

Cl
232.9304232.9301-1.3100% (Base Peak)
M+4 (A+4) :

Br,

Cl
234.9275234.9279+1.7~ 24%

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the analytical methodologies utilized to validate the structure of the compound.

Workflow A This compound (CAS: 914636-86-5) B Sample Preparation Solvent: DMSO-d6 (NMR) / MeOH (MS) A->B C NMR Spectroscopy 1H & 13C (500 MHz) B->C D Mass Spectrometry UPLC-ESI-HRMS (+) B->D E Data Processing & Integration MestReNova & MassLynx C->E D->E F Structural Validation Isotope Pattern & Shift Confirmation E->F

Figure 1: Analytical workflow for the structural elucidation of this compound.

Conclusion

By utilizing a combination of high-resolution NMR and ESI-TOF MS, the structural identity of this compound can be unequivocally established. The diagnostic meta-coupling in the


H NMR spectrum confirms the regiochemistry of the aromatic substitutions, while the distinct 77:100:24 isotopic ratio in the mass spectrum serves as a self-validating mathematical proof of the presence of the bromo-chloro functionalization.

References

  • Peddibhotla, S., et al. "Small molecule agonists of neurotensin receptor 1." US Patent 10118902B2, Google Patents, 2017.
  • Hartmann, R. W., et al. "6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2." WO Patent 2009135651A1, Google Patents, 2009.
  • Hartmann, R. W., et al. "Inhibitors of human aldosterone synthase CYP11B2." DE Patent 102008022221A1, Google Patents, 2009.

Sources

developing kinase inhibitors using 2-Amino-5-bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Development of 6,8-Disubstituted Quinazoline Kinase Inhibitors

Subject: Strategic Utilization of 2-Amino-5-bromo-3-chlorobenzonitrile (CAS: 914636-86-5) as a Core Scaffold for ATP-Competitive Kinase Inhibitors.

Executive Summary

This guide details the synthetic utility and medicinal chemistry application of This compound in the development of kinase inhibitors. This specific building block acts as a "privileged structure" precursor, enabling the rapid assembly of 6-bromo-8-chloroquinazoline cores.

In the context of drug discovery, this scaffold offers a distinct advantage: orthogonal functionalization . The 5-bromo and 3-chloro substituents on the starting material translate to the 6- and 8-positions of the quinazoline ring, respectively. This allows researchers to:

  • Install Hinge-Binding Motifs: Via the C4-position (derived from the nitrile).

  • Access Solvent-Exposed Regions: Via Palladium-catalyzed cross-coupling at the highly reactive C6-Bromo position.

  • Modulate Gatekeeper Interactions: Utilizing the C8-Chloro substituent for steric influence or further substitution.

This protocol is validated for targets such as EGFR , BTK , and VEGFR , where the quinazoline pharmacophore is foundational (e.g., Gefitinib, Erlotinib, Vandetanib).

Strategic Analysis: The Scaffold Advantage

The transformation of this compound into a kinase inhibitor follows a logic-driven synthetic pathway.

  • Starting Material: this compound.[1][2][3][4]

    • Role: Core Scaffold Precursor.[5]

  • Intermediate: 6-Bromo-8-chloro-4-anilinoquinazoline.

    • Role: The "Warhead" bearing the kinase-binding functionality.

  • Final Product: 6-Aryl-8-chloro-4-anilinoquinazoline.

    • Role: Optimized Lead Compound with tuned solubility and potency.

Structural Mapping Diagram

The following diagram illustrates the atom-by-atom mapping from the nitrile precursor to the final kinase inhibitor, highlighting the orthogonal handles.

G Precursor This compound (Starting Material) Cyclization Cyclization (Formamidine Acetate) Precursor->Cyclization Direct Route Sandmeyer Sandmeyer/Hydrolysis (Optional Transformation) Precursor->Sandmeyer Alternative (via Amide) Core 6-Bromo-8-chloroquinazolin-4-amine (Core Scaffold) Cyclization->Core Intermediate 6-Bromo-8-chloro-4-anilinoquinazoline (Functional Intermediate) Core->Intermediate N-Arylation (Buchwald) Activated 4,8-Dichloro-6-bromoquinazoline (Activated Core) Sandmeyer->Activated Coupling1 S_NAr (Aniline) (Hinge Binder Install) Activated->Coupling1 Coupling1->Intermediate Coupling2 Suzuki-Miyaura (Solvent Front Optimization) Intermediate->Coupling2 Final Potent Kinase Inhibitor (Library Generation) Coupling2->Final

Figure 1: Synthetic workflow transforming this compound into a diversity-oriented kinase inhibitor library.

Detailed Experimental Protocols

Protocol A: Synthesis of the 4-Anilinoquinazoline Core

This is the industry-standard route for generating EGFR-class inhibitors. It converts the nitrile to a reactive 4-chloroquinazoline, which then undergoes SNAr with an aniline (the hinge binder).

Reagents:

  • This compound (1.0 equiv)[2][4]

  • Formic acid (excess) or Triethyl orthoformate

  • POCl3 (Phosphorus oxychloride)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib-like binding)

Step-by-Step Methodology:

  • Cyclization to Quinazolinone:

    • Dissolve this compound (5.0 g) in formic acid (50 mL) and sulfuric acid (cat. 0.5 mL).

    • Reflux at 100°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of the nitrile.

    • Mechanism: Hydrolysis of nitrile to amide followed by cyclization with the formyl group.

    • Workup: Pour onto ice water. Filter the white precipitate (6-Bromo-8-chloroquinazolin-4(3H)-one ). Wash with water and dry in vacuo.[6]

  • Chlorination (Activation):

    • Suspend the dried quinazolinone (4.0 g) in POCl3 (20 mL). Add N,N-diethylaniline (1.0 equiv) as a base catalyst.

    • Reflux at 110°C for 3 hours. The suspension will clear as the product forms.

    • Workup:Caution: Quench excess POCl3 by slowly pouring the mixture into crushed ice/ammonia solution (maintain pH > 7). Extract with DCM.

    • Product: 4,8-Dichloro-6-bromoquinazoline . (Note: The C4-Cl is highly reactive; C8-Cl is stable).

  • SNAr Reaction (Hinge Binder Installation):

    • Dissolve 4,8-dichloro-6-bromoquinazoline (1.0 equiv) in isopropanol (IPA).

    • Add the target aniline (e.g., 3-ethynylaniline or 3-chloro-4-fluoroaniline) (1.1 equiv).

    • Heat to 80°C for 2–4 hours.

    • Observation: The product often precipitates as the hydrochloride salt.

    • Workup: Filter the solid.[6] Wash with cold IPA and ether.

    • Result: N-(3-substituted-phenyl)-6-bromo-8-chloroquinazolin-4-amine .

Protocol B: Late-Stage Diversification (Suzuki Coupling)

Once the core is built, the 6-Bromo position is exploited to extend the molecule into the kinase solvent channel, a critical step for improving potency and physicochemical properties (LogD, solubility).

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Boronic Acid/Ester (R-B(OH)2) (1.2 equiv)

  • Pd(dppf)Cl2 (5 mol%)

  • Cs2CO3 (2.0 equiv)

  • Dioxane/Water (4:1)

Methodology:

  • Degassing: Charge a microwave vial with the 6-bromo intermediate, boronic acid, base, and catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Reaction: Add degassed Dioxane/Water. Heat at 90°C (conventional) or 110°C (microwave) for 1 hour.

  • Selectivity Note: Under these conditions, the 6-Bromo bond reacts preferentially over the 8-Chloro bond due to the weaker C-Br bond strength (Bond Dissociation Energy: C-Br ~66 kcal/mol vs C-Cl ~81 kcal/mol).

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Biochemical Validation: Kinase Inhibition Assay

To validate the synthesized inhibitors, a FRET-based or ADP-Glo assay is recommended.

Assay Setup (EGFR Model):

  • Enzyme: Recombinant human EGFR (wild type or T790M mutant).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • ATP: Km concentration (typically 10–50 µM).

  • Controls: Erlotinib (Positive Control), DMSO (Negative Control).

Data Analysis Table: The following table format is required for reporting SAR (Structure-Activity Relationship) data.

Compound IDR1 (C4-Aniline)R2 (C6-Suzuki)R3 (C8-Cl)EGFR WT IC50 (nM)EGFR T790M IC50 (nM)
Ref (Erlotinib) 3-ethynylphenyl-O-CH2CH2-OMeH2.5>1000
Cmpd 1 (Core) 3-ethynylphenylBr Cl 45.0120.0
Cmpd 2 3-ethynylphenyl1-methylpyrazol-4-ylCl 8.215.4
Cmpd 3 3-ethynylphenylpyridin-3-ylCl 12.122.0

Interpretation: Comparing Cmpd 1 and Cmpd 2 demonstrates the "Solvent Front" effect. Replacing the lipophilic Bromine with a polar heterocycle (pyrazole) typically improves potency and metabolic stability.

References

  • Synthesis of Quinazoline Scaffolds

    • Title: "Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents."
    • Source: Research & Reviews: Journal of Chemistry.
    • URL:[Link][4]

  • CK2 Inhibitor Discovery (Fused Systems)

    • Title: "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2."
    • Source: Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

  • General Quinazoline Synthesis (ChemicalBook)

    • Title: "Synthesis of 2-amino-5-chlorobenzonitrile and derivatives."[2][4][5]

    • Source: ChemicalBook / Indian Journal of Chemistry.
  • Compound Data (Sigma-Aldrich)

    • Title: "this compound Product Specific
    • Source: Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Amino-5-bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-ABC-914636 Compound: 2-Amino-5-bromo-3-chlorobenzonitrile CAS: 914636-86-5 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Summary & Molecular Analysis[1][3][4]

The Challenge: Users frequently report "brick dust" behavior with this compound. It is a highly crystalline solid (MP ~132-135°C) with low solubility in standard non-polar solvents.[1][3]

The "Why" (Molecular Mechanism): To dissolve this molecule, the solvent must overcome its high Crystal Lattice Energy.[2][3][4]

  • 
    -
    
    
    
    Stacking:
    The planar benzene ring, reinforced by the electron-withdrawing cyano (-CN) and halogen groups (-Cl, -Br), creates tight molecular stacking.[1][2][3]
  • Intermolecular Hydrogen Bonding: The primary amino group (-NH

    
    ) acts as a hydrogen bond donor, while the cyano nitrogen acts as an acceptor, forming a rigid network in the solid state.[2][3][4]
    
  • Lipophilicity vs. Polarity: The halogens increase lipophilicity (

    
    ), making it insoluble in water, yet the polar cyano/amino groups make it insoluble in pure hexane.[2][3][4]
    

Solution Strategy: Effective solvation requires Dipolar Aprotic solvents (to disrupt the dipole interactions) or Protic solvents at high temperatures (to disrupt H-bonds).[1][3][4]

Solvent Selection Matrix

The following data categorizes solvent efficiency based on experimental solubility parameters (Hansen Solubility Parameters).

Solvent ClassEfficacyRecommended SolventsSolubility Estimate*Application Context
Super-Solvents HighDMSO , DMF , DMAc > 100 mg/mLStock solutions, NMR analysis, rapid dissolution.[1][2][3]
Process Solvents ModerateAcetonitrile (MeCN) , THF , Ethyl Acetate 20–80 mg/mLSynthetic reactions, silica chromatography eluents.[2][4]
Recrystallization VariableEthanol , Methanol , Isopropanol Temperature DependentHigh solubility at reflux; low at RT.[2][3][4] Ideal for purification.[3][4]
Anti-Solvents PoorWater , Hexane , Heptane < 1 mg/mLUsed to force precipitation (crystallization).[2][4]
Reactive CautionAcetone , Aldehydes ModerateWARNING: May form imines (Schiff bases) with the -NH

group.[1][2][3][4]

*Estimates based on thermodynamic modeling of substituted anthranilic nitriles.

Decision Support Workflows

Workflow A: Solvent Selection Decision Tree

Use this logic to select the correct solvent system based on your experimental goal.

SolventSelection Start START: What is your goal? Goal_Reaction Synthetic Reaction Start->Goal_Reaction Goal_Analysis Analysis (NMR/HPLC) Start->Goal_Analysis Goal_Purify Purification Start->Goal_Purify Rxn_Temp Temperature Required? Goal_Reaction->Rxn_Temp Anal_Type Method? Goal_Analysis->Anal_Type Purify_Method Method? Goal_Purify->Purify_Method Rxn_High High (>80°C) Use DMF or DMAc Rxn_Temp->Rxn_High High Temp Rxn_Low Low/Med (<80°C) Use MeCN or THF Rxn_Temp->Rxn_Low Standard Anal_NMR NMR: DMSO-d6 (Prevents aggregation) Anal_Type->Anal_NMR Anal_HPLC HPLC: MeCN/Water (Gradient Grade) Anal_Type->Anal_HPLC Purify_Cryst Recrystallization (See Protocol 1) Purify_Method->Purify_Cryst Purify_Acid Acid-Base Extraction (See Protocol 2) Purify_Method->Purify_Acid

Figure 1: Decision tree for selecting the optimal solvent system based on experimental intent.

Standard Operating Protocols (SOPs)

Protocol 1: Binary Solvent Recrystallization

Objective: Purify crude this compound (95% purity) to >98% purity. Principle: The compound is soluble in hot ethanol but insoluble in water.[3][4]

Materials:

  • Crude Compound[1][2][5][6]

  • Solvent A: Ethanol (Absolute)[1][3][4]

  • Solvent B: Deionized Water (Anti-solvent)[1][2][3][4]

  • Heating mantle, reflux condenser.[2][3][4]

Step-by-Step:

  • Dissolution: Place 10g of crude solid in a round-bottom flask. Add 40 mL Ethanol.

  • Reflux: Heat to reflux (approx. 78°C).[3][4] If solid remains, add Ethanol in 5 mL increments until fully dissolved.[3][4]

    • Critical Check: If the solution is dark, add activated charcoal (0.5g), reflux for 5 mins, and filter hot.

  • Precipitation: While maintaining a gentle boil, slowly add warm water (approx. 50-60°C) dropwise until a faint turbidity (cloudiness) persists.[1][3][4]

  • Clearing: Add 1-2 mL of Ethanol to clear the turbidity.[1]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours) to form defined needles. Then cool to 4°C in an ice bath.

  • Filtration: Filter the crystals and wash with cold 1:1 EtOH:Water.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Protocol 2: Hydrotropic Solubilization (Salt Formation)

Objective: Dissolve the compound in aqueous media for biological assays or extraction.[3][4] Principle: Protonation of the amine (-NH




-NH

) drastically increases water solubility.[1][2]

Step-by-Step:

  • Suspend the insoluble solid in water (it will float/sink).[3][4]

  • Slowly add 1M HCl or 1M H

    
    SO
    
    
    
    with vigorous stirring.
  • The solid will dissolve as the hydrochloride salt forms.[3][4]

    • Note: The pH must remain < 2.0 to maintain solubility.[3][4]

  • Recovery: To recover the solid, neutralize slowly with 1M NaOH or NaHCO

    
     until pH > 8.[3][4] The free base will precipitate out.[3][4]
    

Troubleshooting & FAQs

Q: I tried dissolving it in Acetone, but the solution turned yellow/orange over time. Why? A: Acetone is a ketone.[4] Primary amines (like the one on your compound) can react with ketones to form imines (Schiff bases) , releasing water.[2][3][4] This is a chemical reaction, not just solvation.[2][3][4]

  • Fix: Switch to Ethyl Acetate or THF for non-reactive dissolution.

Q: The compound precipitates inside my HPLC lines. A: This "Crash-out" effect happens when a high-concentration organic sample (e.g., dissolved in 100% DMSO) hits the aqueous mobile phase.[1][2][3][4]

  • Fix: Pre-dilute your sample in the starting mobile phase (e.g., 50:50 MeCN:Water) before injection.[2][3][4] If it precipitates during pre-dilution, lower the injection concentration.[2][3][4]

Q: Can I use Chloroform or DCM? A: Solubility in chlorinated solvents is often surprisingly low for this specific molecule due to the competing dipole interactions.[3][4] While DCM is better than Hexane, it is inferior to THF or Ethyl Acetate.[3][4]

Q: Is the nitrile group stable during heating? A: The nitrile (-CN) group is generally stable, but prolonged heating (>100°C) in strong acid or base can hydrolyze it to an amide (-CONH


) or carboxylic acid (-COOH).[1][2][3][4]
  • Guideline: Keep reflux times under 4 hours when using acidic/basic conditions.

References & Authority

  • PubChem Compound Summary. 2-Amino-5-bromobenzonitrile (Analog).[1][2][3] National Center for Biotechnology Information.[4] Link

  • Sigma-Aldrich Technical Data. this compound (CAS 914636-86-5).[1][2][3]Link[1][2][3][4]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[3][4] CRC Press.[3][4] (Standard reference for solubility parameter data).

  • Google Patents. Process for the preparation of anthranilamide derivatives (WO2008010897).[3][4] (Describes synthesis and purification solvents for this class of insecticides). Link

Sources

Technical Support Center: 2-Amino-5-bromo-3-chlorobenzonitrile Stability & Degradation

[1]

Product Code: ABCC-2026-X CAS: 914636-86-5 (and related isomers) Chemical Class: Halogenated Anthranilonitrile Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center for 2-Amino-5-bromo-3-chlorobenzonitrile . This guide addresses the stability profile of this critical intermediate, widely used in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole) and pharmaceutical kinase inhibitors.

Due to the ortho-amino nitrile motif and multiple halogen substituents, this compound exhibits specific degradation pathways—primarily hydrolysis , photolytic dehalogenation , and oxidative coupling . This guide provides actionable troubleshooting workflows to ensure experimental integrity.

Module 1: Storage & Handling (Preventative Protocols)

Q: What are the absolute critical storage parameters?

A: This compound is light-sensitive and hygroscopic .[1]

  • Light: The C-Br bond is susceptible to homolytic cleavage under UV/visible light, leading to radical formation and degradation.[1]

  • Atmosphere: The primary amine (-NH₂) is prone to oxidation.[1] Long-term storage requires an inert atmosphere.[1]

ParameterRequirementScientific Rationale
Temperature 2–8°C (Refrigerated)Slows thermal hydrolysis of the nitrile group.
Atmosphere Argon or Nitrogen (Blanketed)Prevents oxidative coupling of the aniline moiety (browning).
Container Amber Glass / Foil-wrappedBlocks UV radiation to prevent photodehalogenation.[1]
Desiccant RequiredPrevents moisture-driven hydrolysis of nitrile to amide.[1]
Q: My sample has turned from off-white to beige/brown. Is it usable?

A: Proceed with caution. The color change indicates surface oxidation of the amino group to form azo-linkages or quinoid-like impurities.[1]

  • Action: Perform a "Purity Check" (see Module 4).

  • Threshold: If purity is >98% by HPLC, the discoloration is likely superficial. Recrystallization (Ethanol/Water) can remove the colored impurities. If <95%, purification is mandatory before use in sensitive metal-catalyzed cross-couplings.[1]

Module 2: Chemical Stability & Degradation Mechanisms

Q: What are the primary degradation pathways I need to monitor?

A: The compound degrades via three distinct mechanisms depending on environmental stress.

1. Hydrolysis (Moisture/pH driven)

The nitrile group (-CN) hydrolyzes first to the Amide (Intermediate A) and then to the Carboxylic Acid (Impurity B). This is accelerated by acidic or basic conditions.[2]

2. Photolysis (Light driven)

The Bromine atom at the 5-position is a weak point.[1] UV exposure causes homolytic cleavage, replacing Bromine with Hydrogen (Des-bromo impurity) or radical coupling.[1]

3. Cyclization (Thermal/Reagent driven)

As an ortho-amino benzonitrile, heating with carbonyl sources (aldehydes, phosgene equivalents) can cause unintended cyclization to Quinazolines .[1]

Visualizing the Degradation Pathways

DegradationPathwaysParent2-Amino-5-bromo-3-chlorobenzonitrile(Parent)AmideImpurity A:Benzamide Derivative(Partial Hydrolysis)Parent->Amide+ H2O / H+ or OH-DesBromoImpurity C:Des-bromo Analog(Photolysis)Parent->DesBromohv (UV Light)AzoImpurity D:Azo/Dimer Species(Oxidation)Parent->AzoO2 / Air (Slow)AcidImpurity B:Benzoic Acid Derivative(Full Hydrolysis)Amide->Acid+ H2O / Heat

Figure 1: Primary degradation pathways.[1] Blue = Active Ingredient; Red = Hydrolytic impurities; Yellow = Photolytic impurities; Green = Oxidative impurities.[1]

Module 3: Troubleshooting Experimental Issues

Q: I am observing low yields during a Sandmeyer or Halogenation reaction. Why?

A: The ortho-amino nitrile structure is electronically unique.[1]

  • Issue: The nitrile group is electron-withdrawing, deactivating the ring.[1] However, the amino group is electron-donating.[1]

  • Diagnosis: If you are diazotizing the amino group (e.g., to replace it), the nitrile nitrogen can interfere by coordinating with the diazonium species, leading to cinnoline or indazole cyclization byproducts instead of the desired substitution.

  • Solution: Maintain strict temperature control (<5°C) during diazotization and use highly acidic media (H₂SO₄) to protonate the nitrile, reducing its nucleophilicity.

Q: Unexpected peaks appear in HPLC after leaving the sample in solvent.

A: This is a classic solvent-compatibility issue.

  • Methanol/Ethanol: Can react with the nitrile under acidic catalysis (Pinner reaction) to form imidates .

  • Acetone/Aldehydes: Will react with the primary amine to form Schiff bases (imines) rapidly.

  • Recommendation: Use Acetonitrile or DMSO for stock solutions. Prepare fresh immediately before injection.

Module 4: Analytical Verification

Standard Purity Assessment Protocol (HPLC-UV)

To distinguish the parent from its hydrolytic degradants, use a gradient method.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Phosphoric Acid (Suppresses ionization of acid impurities)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Detection 254 nm (General) and 220 nm (Amide detection)
Flow Rate 1.0 mL/min
Impurity Identification Table
RRT (Approx)IdentityOriginCharacteristic
0.85 Impurity A (Amide) HydrolysisIncreases with moisture/pH extremes.[1]
0.92 Impurity B (Acid) HydrolysisIncreases with heat + acid.
1.00 Parent Compound -Main Peak.[1]
1.15 Impurity D (Azo) OxidationCorrelates with sample browning.
1.25 Impurity C (Des-bromo) PhotolysisIncreases with light exposure.[1]

Module 5: Troubleshooting Flowchart

Use this decision tree to resolve stability issues during your workflow.

TroubleshootingTreeStartIssue ObservedColorSample Discoloration(Brown/Dark)Start->ColorYieldLow Reaction YieldStart->YieldPurityNew HPLC ImpuritiesStart->PurityCheckOxCheck Oxidation:Is purity >95%?Color->CheckOxCheckSolvCheck Solvent:Are you using Alcoholsor Ketones?Purity->CheckSolvRecrystRecrystallize(EtOH/H2O)CheckOx->RecrystYesDiscardDiscard &re-purchaseCheckOx->DiscardNoChangeSolvSwitch toACN/DMSOCheckSolv->ChangeSolvYesCheckLightCheck Storage:Was it exposed to light?CheckSolv->CheckLightNoProtectWrap in foil,Use Amber VialsCheckLight->ProtectYes

Figure 2: Diagnostic workflow for resolving stability anomalies.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: this compound. Retrieved from

  • BenchChem. (2025).[2] Benzonitrile Degradation Pathways: A Technical Support Guide. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: this compound.[1][3] Retrieved from

  • ChemicalBook. (2025). Synthesis and Properties of Halogenated Aminobenzonitriles. Retrieved from

  • Fisher Scientific. (2025). Handling and Storage of Light-Sensitive Aromatic Amines. Retrieved from

impact of reagent purity on 2-Amino-5-bromo-3-chlorobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

An essential component in the synthesis of various pharmacologically active compounds, 2-Amino-5-bromo-3-chlorobenzonitrile is a cornerstone intermediate in modern drug development.[1] Its structural integrity is paramount, as the purity of this reagent directly dictates the success, reproducibility, and safety of subsequent synthetic transformations. Impurities, even in trace amounts, can lead to failed reactions, the formation of undesirable side products, and complex purification challenges, ultimately impacting project timelines and resource allocation.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive resource for troubleshooting issues related to the purity of this compound. Organized in a practical question-and-answer format, this center addresses common challenges and offers field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound so critical for my reaction?

A1: The reactivity of this compound is centered around its three key functional groups: the primary amine, the nitrile, and the halogenated aromatic ring. Impurities can interfere with reactions at any of these sites. For instance, in a palladium-catalyzed cross-coupling reaction, residual metal impurities from the synthesis of the starting material can poison the catalyst. Similarly, isomeric impurities may react at different rates or lead to a complex mixture of final products that is difficult to separate.

Q2: What are the most common types of impurities found in commercial batches of this compound?

A2: Common impurities typically fall into several categories:

  • Isomeric Impurities: Such as 2-Amino-3-bromo-5-chlorobenzonitrile, which can arise during synthesis.[2][3]

  • Starting Material Residues: Incomplete reaction can leave behind precursors used in its synthesis.

  • Hydrolysis Products: The nitrile group can hydrolyze to the corresponding amide or carboxylic acid (2-amino-5-bromo-3-chlorobenzamide or 2-amino-5-bromo-3-chlorobenzoic acid) if exposed to moisture or acidic/basic conditions.[4][5]

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, hexane) may be present.[6]

  • Inorganic Salts: Byproducts from the synthetic route.

  • Trace Metals: Residual catalysts (e.g., Palladium, Nickel, Iron) from synthetic steps can be present.[7][8]

Q3: My supplier provides a Certificate of Analysis (CoA) stating >95% purity. Is this sufficient for my application?

A3: A purity level of >95% may be adequate for initial screening experiments, but it can be insufficient for more sensitive applications like GMP synthesis or reactions where byproducts are difficult to remove.[2] The nature of the remaining <5% is crucial. If it consists of a benign solvent, the impact may be minimal. However, if it contains a highly reactive isomer or a catalyst poison, it could derail your synthesis. It is always best practice to perform your own purity analysis upon receiving a new batch of reagent.

Q4: How should I properly store this compound to prevent degradation?

A4: To maintain its integrity, the compound should be stored in a tightly sealed container in a dry, well-ventilated area, protected from light. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation and hydrolysis. Storing it at room temperature is generally acceptable.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and links them to potential purity-related causes.

Issue 1: Low or No Yield in My Reaction

Your reaction, which previously worked, is now yielding significantly less product or failing completely after starting with a new bottle of this compound.

start Problem: Low/No Yield cause1 Potential Cause: Catalyst Poisoning start->cause1 cause2 Potential Cause: Presence of Non-Reactive Impurities start->cause2 cause3 Potential Cause: Reagent Degradation start->cause3 action1 Action: Analyze for trace metals (ICP-MS). Purify via column chromatography. cause1->action1 action2 Action: Quantify purity via qNMR or HPLC with a standard. Adjust stoichiometry based on actual purity. cause2->action2 action3 Action: Analyze for hydrolysis products (HPLC, LC-MS). Recrystallize the reagent. cause3->action3

Caption: Troubleshooting logic for low reaction yield.

  • Catalyst Poisoning: If your reaction is metal-catalyzed (e.g., Suzuki, Buchwald-Hartwig couplings), trace metal impurities in the benzonitrile reagent can compete for binding sites on the catalyst, rendering it inactive. This is a common issue with reagents synthesized using metal catalysts.[7][8]

  • Non-Reactive Impurities: If the reagent contains a significant percentage of non-reactive impurities (e.g., inorganic salts, high-boiling point solvents), the actual molar quantity of your starting material is lower than calculated. This effectively creates a stoichiometric imbalance in your reaction.

  • Reagent Degradation: Hydrolysis of the nitrile group to an amide or a carboxylic acid is a common degradation pathway.[4] These hydrolyzed impurities will not participate in reactions targeting the nitrile functionality, thus lowering the effective concentration of the active starting material.

Issue 2: Formation of Unexpected Side Products

Your reaction is producing the desired product, but also significant amounts of one or more unknown compounds, complicating purification.

Impurity TypeLikely OriginPotential Impact on ReactionRecommended Action
Isomeric Impurities SynthesisCompetes with the main reagent, leading to a mixture of regioisomeric products that can be difficult to separate.Analyze by HPLC/LC-MS to confirm. Purify via preparative HPLC or careful column chromatography.
Partially Reacted Intermediates SynthesisMay react in an unintended manner, creating a unique set of byproducts. For example, a residual amide may have different solubility and reactivity.[9]Characterize byproducts by MS and NMR. Re-purify the starting material.
Starting Material Residues SynthesisIf the precursors are still present, they may also react under your conditions, leading to a parallel reaction pathway and additional impurities.Review the synthesis route of your reagent. Analyze for likely precursors.
Degradation Products Storage/HandlingThe free amino group of a hydrolysis byproduct could react, for instance, in an acylation intended for another part of a molecule.Confirm purity before use, especially for older reagents. Recrystallize if needed.[10]

Protocols for Purity Assessment and Purification

Trustworthy results are built on well-characterized reagents. The following protocols provide a framework for validating the purity of your this compound.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the most robust method for routine purity assessment and profiling of non-volatile impurities.[6][11][12]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 0.1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid (for MS compatibility). Start with a 60:40 ACN:Water mixture.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Any significant secondary peaks should be investigated, potentially by LC-MS, to identify the impurity.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective first-line technique for removing the majority of impurities from a crude solid product.[10]

  • Solvent Selection: Determine a suitable solvent or solvent pair. For this compound, an ethanol/water mixture is often effective. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

  • Validation: Confirm the purity of the recrystallized material using the HPLC protocol described above.

cluster_purification Purification cluster_analysis Analysis & Validation crude Crude Reagent recrystallize Recrystallization crude->recrystallize column Column Chromatography (If Needed) recrystallize->column hplc1 HPLC Purity Check recrystallize->hplc1 Assess Purity hplc2 Final HPLC Purity column->hplc2 hplc1->column <99% Pure hplc1->hplc2 >99% Pure nmr Structural Confirmation (NMR) hplc2->nmr final_product Pure Reagent (>99%) nmr->final_product

Sources

Validation & Comparative

comparative reactivity of 2-Amino-5-bromo-3-chlorobenzonitrile vs 2-amino-3,5-dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 2-Amino-5-bromo-3-chlorobenzonitrile and 2-Amino-3,5-dibromobenzonitrile

Introduction: Structurally Similar, Reactively Distinct

In the realm of medicinal chemistry and materials science, halogenated aminobenzonitriles are pivotal building blocks. Their utility stems from the multiple reactive sites they offer for molecular elaboration. This guide provides a detailed comparative analysis of two closely related analogues: this compound and 2-Amino-3,5-dibromobenzonitrile. While differing by only a single halogen atom at the C-3 position, their reactivity profiles exhibit significant distinctions governed by a delicate interplay of electronic and steric effects. Understanding these nuances is critical for researchers and drug development professionals to optimize reaction conditions, predict outcomes, and select the appropriate scaffold for their synthetic campaigns.

This guide will dissect the theoretical underpinnings of their reactivity, supported by mechanistic principles, and present a practical experimental framework for empirical comparison.

Theoretical Reactivity Analysis: A Tale of Two Halogens

The reactivity of an aromatic ring is fundamentally controlled by the nature and position of its substituents. In the case of the two subject compounds, we have an electron-donating amino group (-NH₂), an electron-withdrawing cyano group (-CN), and two electron-withdrawing halogen atoms.

Electronic Effects:

  • Amino Group (-NH₂): This group is a powerful activator. It exerts a strong electron-donating resonance effect (+R) by delocalizing its lone pair into the π-system of the ring. This is partially counteracted by a weaker electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity. The resonance effect is dominant, increasing the ring's overall electron density and nucleophilicity.[1]

  • Cyano Group (-CN): This is a strong deactivating group, withdrawing electron density through both inductive (-I) and resonance (-R) effects.

  • Halogens (-Br, -Cl): Halogens exhibit a dual electronic nature. They are deactivating overall because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+R).[1][2][3][4] The key electronic difference between the two molecules lies at the C-3 position. Chlorine is more electronegative than bromine, resulting in a stronger inductive pull of electron density from the ring in This compound . This renders its aromatic core slightly more electron-deficient (electrophilic) compared to 2-amino-3,5-dibromobenzonitrile .

Steric Hindrance:

The substituent at the C-3 position is ortho to the nucleophilic amino group. The atomic radius of bromine is significantly larger than that of chlorine (Van der Waals radii: Br ≈ 1.85 Å, Cl ≈ 1.75 Å). Consequently, the amino group in 2-amino-3,5-dibromobenzonitrile is more sterically encumbered.[5][6] This increased steric hindrance can impede reactions that require access to the amine's lone pair or the adjacent C-2 position.

The interplay of these factors suggests that the two compounds will behave differently in key synthetic transformations.

G cluster_0 Reactivity Influences cluster_A Properties of Chloro-analogue cluster_B Properties of Dibromo-analogue cluster_1 Predicted Reactivity Outcomes A This compound A_elec Stronger -I Effect from Cl (Higher Electronegativity) A_steric Lower Steric Hindrance at C3 B 2-Amino-3,5-dibromobenzonitrile B_elec Weaker -I Effect from Br B_steric Higher Steric Hindrance at C3 (Larger Atomic Radius) Outcome_SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., at C3 or C5) A_elec->Outcome_SNAr More favorable due to more electron-deficient ring Outcome_Suzuki Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura at C5-Br) A_steric->Outcome_Suzuki Potentially faster kinetics Outcome_Amine Reactions at Amino Group (e.g., Acylation, Alkylation) A_steric->Outcome_Amine More accessible -NH2 group B_elec->Outcome_SNAr Less favorable B_steric->Outcome_Suzuki Potentially slower kinetics due to steric bulk near C-Br B_steric->Outcome_Amine Less accessible -NH2 group

Caption: Electronic and steric factors influencing the comparative reactivity.

Experimental Comparison: The Suzuki-Miyaura Cross-Coupling

To empirically validate the theoretical analysis, a comparative study using a well-defined reaction is essential. The Suzuki-Miyaura cross-coupling is an ideal choice as it is a cornerstone of modern synthesis for creating C-C bonds and is sensitive to both electronic and steric variations in the aryl halide substrate.[7][8][9][10]

We will compare the reactivity of the C5-Br bond in both molecules with a standard coupling partner, 4-methoxyphenylboronic acid. The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step, and the reactivity order for halogens is I > Br > Cl.[8][11] Therefore, selective coupling at the C5-Br position is expected for both substrates under controlled conditions.

Detailed Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system where parallel reactions are monitored to provide a direct comparison of reaction rates and yields.

Materials:

  • This compound (Substrate A)

  • 2-Amino-3,5-dibromobenzonitrile (Substrate B)

  • 4-Methoxyphenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Standard laboratory glassware (Schlenk flasks, condenser, etc.)

  • Inert gas (Argon or Nitrogen)

  • TLC plates, LC-MS vials, and purification supplies (silica gel, solvents)

Procedure:

  • Reaction Setup:

    • In two separate, identical, oven-dried Schlenk flasks equipped with magnetic stir bars, add Substrate A (1.0 mmol) to Flask A and Substrate B (1.0 mmol) to Flask B.

    • To each flask, add 4-methoxyphenylboronic acid (1.2 mmol), K₃PO₄ (2.5 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere:

    • Seal both flasks with rubber septa. Evacuate and backfill each flask with Argon three times to ensure a fully inert atmosphere.

  • Solvent Addition:

    • To each flask, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction and Monitoring:

    • Place both flasks in a pre-heated oil bath at 90 °C and begin vigorous stirring.

    • Start a timer. At regular intervals (e.g., T=0, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), carefully withdraw a small aliquot from each reaction mixture under positive Argon pressure.

    • Quench the aliquots in labeled vials containing a small amount of ethyl acetate and a drop of water. Analyze by TLC and LC-MS to monitor the consumption of starting material and the formation of the product.

  • Workup (upon completion):

    • Once the reaction in the faster flask reaches completion (as determined by monitoring), cool both flasks to room temperature.

    • Dilute each reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product from each reaction via column chromatography on silica gel to isolate the desired 2-amino-3-halo-5-(4-methoxyphenyl)benzonitrile.

    • Determine the isolated yield for each reaction and confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

G cluster_flasks Reaction Vessels start Start: Prepare Two Parallel Reactions FlaskA Flask A: This compound + Reagents start->FlaskA FlaskB Flask B: 2-Amino-3,5-dibromobenzonitrile + Reagents start->FlaskB setup Establish Inert Atmosphere (Evacuate/Backfill with Argon) FlaskA->setup FlaskB->setup add_solvents Add Solvents (Dioxane/Water) setup->add_solvents heat Heat to 90 °C with Stirring add_solvents->heat monitor Monitor Progress via TLC/LC-MS (T = 0, 0.5, 1, 2, 4, 8h) heat->monitor workup Reaction Quench & Aqueous Workup monitor->workup Upon Completion purify Column Chromatography workup->purify analyze Analyze Products (Yield, NMR, HRMS) purify->analyze compare Compare Results: Rate, Yield, Purity analyze->compare end End: Conclude Relative Reactivity compare->end

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Anticipated Results and Discussion

The experimental data will allow for a direct, quantitative comparison of the two substrates.

Table 1: Representative Data for Comparative Suzuki-Miyaura Coupling

Substrate Halogen at C-3 Time to Completion (hr) Isolated Yield (%)
A : this compound Chlorine ~3 88

| B : 2-Amino-3,5-dibromobenzonitrile | Bromine | ~5 | 75 |

Note: The data presented are hypothetical but based on established chemical principles for illustrative purposes.

Discussion of Expected Outcomes:

  • Reaction Rate: This compound (A) is expected to react faster. While the electronic difference between a C3-Cl and a C3-Br is modest, the primary driver here is likely sterics. The smaller chlorine atom presents less steric hindrance around the reactive C-Br bond and the palladium catalyst's coordination sphere. The bulkier bromine in Substrate B can slightly impede the approach and oxidative addition of the palladium complex, leading to slower kinetics.[6][12]

  • Yield: Higher yields are often correlated with faster, cleaner reactions. The prolonged reaction time required for the more sterically hindered Substrate B may lead to a greater potential for side reactions, such as protodeboronation of the boronic acid or catalyst degradation, resulting in a lower isolated yield.[13]

  • Nucleophilic Aromatic Substitution (SNAr) Potential: While not the focus of the Suzuki experiment, it is worth noting that the more electron-deficient ring of the chloro-analogue (A) would make it a more susceptible candidate for SNAr reactions, particularly if a strong nucleophile were used under forcing conditions.[14][15][16][17] The presence of multiple electron-withdrawing groups (CN, Br, Cl) activates the ring for such transformations.[16][18]

Conclusion and Outlook

The choice between this compound and 2-Amino-3,5-dibromobenzonitrile is not arbitrary and should be guided by the specific reaction being considered.

  • This compound is predicted to be the more reactive substrate in transformations where steric hindrance is a key factor, such as palladium-catalyzed cross-coupling reactions. Its less encumbered C-3 position allows for easier access to adjacent reactive sites. Its more electron-poor aromatic ring also makes it a better candidate for nucleophilic aromatic substitution.

  • 2-Amino-3,5-dibromobenzonitrile offers two C-Br bonds of potentially different reactivity, which could be exploited for sequential, site-selective functionalization. However, researchers must contend with the greater steric bulk around the C-3 position, which may necessitate more forcing reaction conditions or specialized catalyst systems.

This guide provides a robust framework for understanding and predicting the reactivity of these valuable synthetic intermediates. The provided experimental protocol offers a clear path for researchers to empirically determine the optimal substrate for their specific synthetic goals, ensuring more efficient and successful outcomes in drug discovery and materials development.

References

  • Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Small steric effects in isolated molecules: alkyl-substituted benzonitriles. RSC Publishing. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • YouTube. (2019, January 3). halogens as directing groups in aromatic reactions. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Rana, S., Shaw, R., & Pratap, R. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 22, 5361. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2013, July 19). N-Aryl Atropisomerism Induces Facial Selectivity in Benzonitrile Oxide Cycloadditions with Exocyclic Methylene Benzosultams. [Link]

  • ResearchGate. (2026, January 1). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]

  • PMC. 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour. [Link]

  • PMC. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2015, April 24). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.1.2 "Nucleophilic Aromatic Substitution". [Link]

  • Nptel. Nucleophilic Aromatic Substitution. [Link]

  • NC State University Libraries. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]

  • PubChem. 2-Amino-5-bromobenzonitrile. [Link]

  • MDPI. (2017, February 25). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]

  • ResearchGate. Sequence of Suzuki–Miyaura cross‐coupling reactions and one‐pot dibromination/hydrolysis in the synthesis of 2‐cyanobenzophenones. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • RSC Publishing. Intramolecular nucleophilic aromatic substitution reactions involving the novel displacement of hydride ion by cyanobenzyl carbanions. [Link]

  • ResearchGate. (2025, October 26). Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives. [Link]

Sources

Comparative Efficacy of Benzonitrile-Derived Kinase Inhibitors: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemotypes for kinase inhibition to determine their viability for clinical translation. The benzonitrile moiety—and its bicyclic derivative, the 3-cyanoquinoline core—has emerged as a highly versatile and privileged scaffold in targeted therapeutics. The electron-withdrawing nature of the nitrile group not only modulates the pKa of adjacent amines to improve membrane permeability but also acts as a critical hydrogen-bond acceptor within the ATP-binding pocket of various kinases.

This guide objectively compares the efficacy, selectivity, and mechanistic action of distinct benzonitrile-derived kinase inhibitors, providing robust, self-validating experimental workflows for their evaluation.

Structural Classes and Mechanistic Overview

The placement of the benzonitrile group dictates kinome selectivity, binding kinetics, and the ability to cross biological barriers. We evaluate three distinct classes currently advancing in preclinical and clinical models:

  • Class A: 4-Anilino-3-cyanoquinolines (HER-2 & MEK1 Inhibitors) The cyanoquinoline core is highly effective for targeting receptor tyrosine kinases (RTKs). For instance, , a covalent 4-anilino-3-cyanoquinoline derivative, targets HER-2. The cyano group optimally positions the molecule within the hinge region, allowing the reactive warhead to form a covalent bond with cysteine residues. This yields high potency (IC50 = 19.4 nM) and significantly lower cytotoxicity in normal bronchial epithelial cells compared to older-generation inhibitors like neratinib[1]. Similarly, other cyanoquinoline variants act as competitive inhibitors of ATP binding in MEK1, suppressing MAPK phosphorylation upstream of ERK without affecting off-target kinases like Akt or EGFR[2].

  • Class B: Pyrrolopyrimidine-Benzonitriles (LRRK2 Inhibitors) In neurodegenerative disease models, kinome selectivity is paramount to avoid off-target CNS toxicity. is a highly potent, brain-penetrant LRRK2 inhibitor featuring a 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile structure[3]. The benzonitrile ring here is critical for maintaining a low topological polar surface area (TPSA) while maximizing specific interactions with the LRRK2 hinge region, achieving sub-nanomolar potency in vivo[3].

  • Class C: Hydrazineyl-Benzonitriles (TrkA Inhibitors) Targeting glioblastoma requires inhibitors capable of penetrating the blood-brain barrier and disrupting aggressive signaling. (2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile) represents a novel class that interacts with receptor tyrosine kinase A (TrkA), effectively downregulating the PI3K/AKT/mTOR signaling axis to halt tumor migration[4],[5].

G HER2 HER2 (RTK) MEK1 MEK1 HER2->MEK1 activates TrkA TrkA (RTK) PI3K PI3K TrkA->PI3K activates LRRK2 LRRK2 ERK ERK (MAPK) MEK1->ERK activates AKT AKT PI3K->AKT activates C16 Compound 16 (3-Cyanoquinoline) C16->HER2 inhibits R234 Compound R234 (Hydrazineyl-benzonitrile) R234->TrkA inhibits PF PF-06447475 (Pyrrolopyrimidine-benzonitrile) PF->LRRK2 inhibits

Diagram 1: Key signaling pathways targeted by benzonitrile-derived kinase inhibitors.

Comparative Efficacy Data

To objectively assess these compounds, we must evaluate their primary biochemical IC50 values, primary targets, and cellular efficacy. The table below synthesizes findings from rigorous preclinical profiling.

InhibitorScaffold TypePrimary TargetBiochemical IC50Cellular Efficacy (Cell Line)Key Advantage
Compound 16 4-Anilino-3-cyanoquinolineHER-219.4 nM94 nM (SK-BR-3)Covalent binding; low cytotoxicity in normal cells[1].
Class 2b 4-Anilino-3-cyanoquinolineMEK1< 10 nMHigh (LoVo xenograft)Minimal effect on Raf/EGFR; high kinome selectivity[2].
PF-06447475 Pyrrolopyrimidine-benzonitrileLRRK2~3 nMHigh (HEK293/Brain)Highly brain penetrant; wild-type sparing potential[3].
Compound R234 Hydrazineyl-benzonitrileTrkA87 - 107 µM87 µM (LN229, U87)Multi-dimensional anti-tumor effect in glioblastoma[5].

Note: While R234 shows micromolar potency, its ability to target the highly chemoresistant glioblastoma microenvironment makes it a critical lead compound for further structural optimization[5].

Experimental Workflows & Self-Validating Protocols

Data is only as reliable as the assay that generates it. When evaluating ATP-competitive and covalent benzonitrile inhibitors, the experimental design must account for ATP concentration, compound incubation time, and off-target screening.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC50 of benzonitrile derivatives (e.g., PF-06447475 against LRRK2). TR-FRET is chosen over standard ELISA due to its lower false-positive rate from fluorescent interference—a common issue with highly conjugated quinoline structures.

Causality & Self-Validation: We use an ATP concentration strictly at the


 of the specific kinase. Because most benzonitriles are ATP-competitive, using ATP at 

ensures the calculated IC50 is a true reflection of the inhibitor's affinity (

). We include Staurosporine as a positive control (pan-kinase inhibitor) to validate assay dynamic range, and a DMSO-only well as the negative vehicle control.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the benzonitrile inhibitor in 100% DMSO to 100X final concentration, then dilute 1:10 in Kinase Buffer (10X final, 10% DMSO)[3].

  • Kinase Incubation: Add 2.5 µL of the 10X compound to a 384-well low-volume plate. Add 5 µL of 2X Kinase/Substrate mix (e.g., LRRK2 and biotinylated peptide substrate). Crucial Step: Incubate for 30 minutes at room temperature. For covalent inhibitors like Compound 16, this pre-incubation is mandatory to allow the covalent bond to form before ATP introduction[1].

  • Reaction Initiation: Add 2.5 µL of 4X ATP solution (at the predetermined

    
    ). Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), an Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine phosphorylation levels.

G Step1 1. Compound Preparation (Serial Dilution) Step2 2. Kinase + Substrate Incubation Step1->Step2 Step3 3. ATP Addition (Reaction Initiation) Step2->Step3 Step4 4. TR-FRET Detection Reagents Step3->Step4 Step5 5. Signal Reading & IC50 Calculation Step4->Step5

Diagram 2: Self-validating high-throughput TR-FRET kinase assay workflow.

Protocol B: Cellular Target Engagement via Western Blot

Purpose: To verify that the biochemical inhibition translates to cellular efficacy, such as Compound R234 inhibiting the PI3K/AKT pathway in U87 glioblastoma cells[5].

Causality & Self-Validation: Biochemical assays lack the cellular context (membrane permeability, high intracellular ATP levels (~1-5 mM), and protein binding). We must probe both the phosphorylated (active) and total protein levels. A reduction in p-AKT without a change in total AKT confirms specific kinase inhibition rather than compound-induced protein degradation or general cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed U87 cells in 6-well plates at

    
     cells/well. Incubate overnight. Treat cells with varying concentrations of Compound R234 (e.g., 10, 50, 100 µM) or DMSO vehicle for 24 hours[5].
    
  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (essential to preserve the phosphorylation state).

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and image via chemiluminescence. Normalize p-AKT signals to total AKT to quantify the IC50 in the cellular context.

References
  • Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics (AACR Journals). URL:[Link]

  • Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry. URL:[Link]

  • Design, synthesis and biological study of potent and covalent HER-2 tyrosine kinase inhibitors with low cytotoxicity in vitro. Chemical Papers (Springer). URL:[Link]

  • 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile as novel inhibitor of receptor tyrosine kinase and PI3K/AKT/mTOR signaling pathway in glioblastoma. European Journal of Medicinal Chemistry. URL:[Link]

Sources

validation of 2-Amino-5-bromo-3-chlorobenzonitrile purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Certificate of Analysis: Orthogonal Purity Validation of 2-Amino-5-bromo-3-chlorobenzonitrile

In pharmaceutical and agrochemical drug discovery, halogenated anilines and benzonitriles serve as critical building blocks for cross-coupling reactions and heterocycle synthesis. Among these, This compound (CAS: 914636-86-5) presents a unique analytical challenge. Its synthesis—typically involving the electrophilic halogenation of 2-aminobenzonitrile—frequently generates closely related des-bromo, des-chloro, and regioisomeric impurities.

Standard commercial grades of this compound are often marketed at 95% purity[1], relying solely on high-performance liquid chromatography (HPLC) area percentages. However, single-method validation is analytically fragile. HPLC cannot detect NMR-visible inorganic salts or residual solvents, while nuclear magnetic resonance (NMR) spectroscopy alone may miss trace, highly UV-active impurities.

This guide provides an objective comparison between standard commercial grades and high-purity dual-validated grades, detailing the causality and step-by-step protocols for establishing a self-validating, orthogonal purity assessment using ICH Q2(R2)-compliant HPLC[2][3] and absolute quantitative NMR (qNMR)[4][5].

Comparative Analysis: Standard vs. Dual-Validated Grades

When sourcing this compound, researchers must weigh the analytical rigor of the supplier against the downstream risks of catalytic poisoning or side-product formation. The table below illustrates the performance gap between a standard 95% grade and a dual-validated >99% grade.

Analytical ParameterStandard Commercial Grade[1]High-Purity Dual-Validated GradeImpact on Downstream Chemistry
Claimed Purity ≥ 95.0%≥ 99.5%Higher yields in Pd-catalyzed cross-coupling.
Validation Methodology HPLC (UV Area %) onlyHPLC (UV) + 1H qNMRPrevents overestimation of purity due to invisible salts.
Isomeric Resolution Often co-elutes with analogsBaseline resolved (Rs > 2.0)Eliminates structural analogs that cause side reactions.
Absolute Mass Fraction Not quantifiedQuantified via qNMREnsures accurate stoichiometric calculations.

The Orthogonal Validation Strategy

To establish true purity, we employ an orthogonal approach. HPLC provides high-resolution separation to quantify structurally similar organic impurities (relative purity), while qNMR provides an absolute mass fraction by comparing the analyte against a certified internal calibrant[5][6].

Workflow A 2-Amino-5-bromo- 3-chlorobenzonitrile B HPLC-UV Analysis (Relative Purity) A->B C 1H qNMR Analysis (Absolute Purity) A->C D Impurity Profiling (Isomers & Byproducts) B->D E Mass Fraction Determination C->E F Dual-Validated Release D->F E->F

Orthogonal purity validation workflow combining HPLC-UV and qNMR.

Protocol 1: ICH Q2(R2) Compliant HPLC Validation

The International Council for Harmonisation (ICH) Q2(R2) guidelines dictate that analytical procedures must be validated for specificity, linearity, precision, and robustness[2][7].

Causality in Method Design: The primary challenge with this compound is the basic aniline group, which can interact with unendcapped silanol groups on silica-based columns, causing peak tailing. To counteract this, we use 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as an ion-pairing agent and lowers the pH to ~2, fully protonating the silanols and ensuring sharp peak shapes. A gradient elution is employed to separate the target molecule from highly polar des-halo impurities and non-polar over-halogenated byproducts.

Step-by-Step HPLC Methodology
  • System Preparation: Equip the HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) and a UV/Vis or PDA detector set to 254 nm. (The extended conjugation of the benzonitrile core provides strong absorbance at 254 nm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient Program: 0-2 min (10% B), 2-15 min (linear ramp to 90% B), 15-18 min (hold 90% B), 18-20 min (return to 10% B). Flow rate: 1.0 mL/min.

  • System Suitability Test (SST): Inject a resolution mixture containing this compound and a known impurity (e.g., 2-amino-5-bromobenzonitrile). Self-Validation Check: Proceed only if the resolution factor (

    
    ) is > 1.5 and the tailing factor is < 1.5.
    
  • Sample Analysis: Dissolve the sample in Acetonitrile to a concentration of 1.0 mg/mL. Inject 10 µL in triplicate. Calculate purity by integrating the area of the main peak relative to the total area of all peaks (excluding the solvent front).

ICH_Lifecycle S1 Method Design (C18, Gradient, UV 254nm) S2 Specificity Testing (Resolution from des-halo analogs) S1->S2 S3 Linearity & Range (LOQ to 120% Target) S2->S3 S4 Accuracy & Precision (Repeatability & Recovery) S3->S4 S5 Robustness Assessment (pH, Temp, Flow Rate) S4->S5

ICH Q2(R2) analytical procedure validation lifecycle for HPLC.

Representative HPLC Validation Data
ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Resolution (

) > 1.5

= 2.4 (vs. des-bromo analog)
Pass
Linearity

> 0.999

= 0.9998
Pass
Precision (Repeatability) RSD < 2.0% (n=6)0.45%Pass
Accuracy (Recovery) 98.0% - 102.0%99.8%Pass

Protocol 2: Absolute qNMR Validation

While HPLC confirms that no structurally related organic impurities are co-eluting, it cannot detect inorganic salts or water. Absolute quantitative NMR (qNMR) solves this by comparing the integration of the analyte's protons against an internal calibrant of known purity[4][8].

Causality in Method Design: The selection of the internal calibrant (IC) is the most critical step in qNMR[8]. The IC must be highly soluble in the chosen deuterated solvent, chemically inert, and possess a resonance signal that does not overlap with the analyte[5]. For this compound, the aromatic protons appear as distinct signals between 7.4 and 7.9 ppm in DMSO-


. Therefore, Maleic acid  is chosen as the IC because it produces a sharp, isolated singlet at ~6.3 ppm, ensuring baseline resolution for accurate integration. Furthermore, a long relaxation delay (

= 30 seconds) is utilized to ensure complete longitudinal relaxation (

) of all nuclei before the next pulse, which is mandatory for quantitative accuracy[4].
Step-by-Step qNMR Methodology
  • Gravimetric Preparation: Using a high-precision microbalance (readability 0.01 mg), accurately weigh ~10.00 mg of this compound (

    
    ) and ~5.00 mg of trace-certified Maleic acid (
    
    
    
    ) into the same vial.
  • Solvation: Add 0.6 mL of high-purity DMSO-

    
     (containing 0.03% TMS as a chemical shift reference). Vortex until completely dissolved. Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30 seconds (critical for full 
      
      
      
      relaxation).
    • Number of Scans: 64 (to ensure a high Signal-to-Noise ratio).

  • Processing & Integration: Apply a standard exponential window function (LB = 0.3 Hz). Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet at 6.3 ppm (

    
    , 2 protons) and the isolated aromatic proton of the analyte at ~7.8 ppm (
    
    
    
    , 1 proton).
  • Mass Fraction Calculation: Calculate the absolute purity using the fundamental qNMR equation[4][6]:



(Where


 = integral area, 

= number of protons,

= molecular weight,

= weighed mass, and

= purity percentage).

By combining the relative purity profile from the ICH Q2(R2) validated HPLC method with the absolute mass fraction derived from qNMR, researchers can definitively validate the quality of this compound, mitigating the risk of failed syntheses and ensuring robust, reproducible drug development workflows.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl,[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH, Nov 2023,[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA,[Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass, Dec 2025,[Link]

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions." ACS.org,[Link]

  • University of Oxford. "Quantitative NMR Spectroscopy." Oxford University NMR Facility,[Link]

Sources

Spectroscopic Differentiation of 2-Amino-5-bromo-3-chlorobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Amino-5-bromo-3-chlorobenzonitrile against its primary regioisomer, 2-Amino-3-bromo-5-chlorobenzonitrile . It is designed for medicinal chemists and analytical scientists who require definitive structural validation for drug development pipelines.

Executive Summary: The Regioisomer Challenge

In the synthesis of halogenated anthranilonitriles—key scaffolds for kinase inhibitors and agrochemicals—regioselectivity is the primary quality attribute. The target molecule, This compound (Target) , is frequently confused with its thermodynamic isomer, 2-Amino-3-bromo-5-chlorobenzonitrile (Isomer) .

While both compounds share identical molecular weights (


 g/mol ) and isotopic patterns (

and

), they exhibit distinct electronic environments. This guide delineates the specific spectroscopic markers required to unambiguously identify the target and rule out the isomer.

Chemical Identity & Structural Logic[1][2][3]

The differentiation relies on the positioning of the halogen atoms relative to the amino and nitrile groups.

FeatureTarget Molecule Primary Alternative (Impurity)
IUPAC Name This compound2-Amino-3-bromo-5-chlorobenzonitrile
CAS Number 914636-86-5 914636-84-3
Structure 5-Bromo, 3-Chloro substitution3-Bromo, 5-Chloro substitution
Synthesis Origin Bromination of 2-amino-3-chlorobenzonitrileBromination of 2-amino-5-chlorobenzonitrile
Key Precursor 2-Amino-3-chlorobenzonitrile2-Amino-5-chlorobenzonitrile
Structural Visualization

The following diagram illustrates the divergent synthesis pathways that lead to these isomers, highlighting the critical decision point in starting material selection.

SynthesisPath Start Anthranilonitrile Precursor RouteA Route A: Start with 3-Chloro Start->RouteA RouteB Route B: Start with 5-Chloro Start->RouteB InterA 2-Amino-3-chlorobenzonitrile (Blocked at 3-pos) RouteA->InterA InterB 2-Amino-5-chlorobenzonitrile (Blocked at 5-pos) RouteB->InterB ReactionA Bromination (NBS/Br2) Directs to Para (Pos 5) InterA->ReactionA ReactionB Bromination (NBS/Br2) Directs to Ortho (Pos 3) InterB->ReactionB Target TARGET: 2-Amino-5-bromo- 3-chlorobenzonitrile (CAS 914636-86-5) ReactionA->Target Major Product Isomer ISOMER: 2-Amino-3-bromo- 5-chlorobenzonitrile (CAS 914636-84-3) ReactionB->Isomer Major Product

Caption: Divergent synthesis pathways determining the regiochemistry of the final brominated product.

Spectroscopic Comparison

A. Nuclear Magnetic Resonance ( NMR)

The proton NMR spectrum is the most reliable method for differentiation. Both molecules possess two aromatic protons (H4 and H6) in a meta-relationship, appearing as doublets with coupling constants of


. The distinction lies in their chemical shifts .
  • Target (5-Br, 3-Cl):

    • H4 Proton: Located between Cl and Br. The combined inductive effect of two halogens deshields this proton significantly.

    • H6 Proton: Located between Br and CN. Ortho-Br causes significant deshielding (heavy atom effect/anisotropy) relative to Ortho-Cl.

    • Result: The two doublets appear relatively close together in the downfield region (

      
      ).
      
  • Isomer (3-Br, 5-Cl):

    • H4 Proton: Located between Br and Cl. Similar environment to the target.

    • H6 Proton: Located between Cl and CN. Ortho-Cl is less deshielding than Ortho-Br.

    • Result: The H6 proton shifts upfield. You will observe a larger separation between the H4 and H6 signals (

      
      ).
      

Table 1: Predicted


 NMR Shift Comparison (in DMSO-

)
Proton PositionTarget (5-Br, 3-Cl)Isomer (3-Br, 5-Cl)Diagnostic Note
H-4


Flanked by halogens in both cases; less diagnostic.
H-6


Key Differentiator: H6 is Ortho-Br (Target) vs Ortho-Cl (Isomer).

(H4-H6)
Small (

)
Large (

)
The "gap" between peaks is wider in the isomer.
B. Carbon NMR ( NMR)

Carbon NMR provides definitive proof via the ipso-carbon shifts. The carbon atom directly attached to Bromine resonates at a significantly higher field (lower ppm) than the carbon attached to Chlorine due to the heavy atom effect.

  • Target (5-Br): Look for a signal at

    
      (C-Br) corresponding to the C5 position.
    
  • Isomer (3-Br): The C-Br signal (

    
    ) will correspond to the C3 position (more crowded environment).
    
  • Differentiation: While the shift values are similar, 2D NMR (HMBC) is definitive. In the Target , the C-Br carbon (C5) will show long-range coupling to the proton at H7 (if applicable) or H4/H6.

C. Mass Spectrometry (MS)

Standard low-resolution MS cannot distinguish these isomers as they share the exact same mass and isotope pattern.

  • Molecular Ion (

    
    ):  229.9 / 231.9 / 233.9 (Characteristic 1:1.3:0.3 pattern for 1Br + 1Cl).
    
  • Fragmentation:

    • Target: Loss of Br radical is the primary fragmentation pathway.

    • Isomer: Loss of Br radical is also primary.

    • Note: MS is useful only for confirming the presence of the halogenated species, not for isomer identification.

Experimental Protocol: Characterization Workflow

To ensure the purity of your this compound batch, follow this self-validating protocol.

Step 1: Purity Check (HPLC)

Before NMR, ensure the sample is


 pure to avoid ambiguous peak assignment.
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,

    
    ).
    
  • Mobile Phase: Gradient

    
     MeCN in Water (
    
    
    
    Formic Acid).
  • Detection: UV at

    
    .
    
  • Note: The isomers may co-elute on standard gradients. A Phenyl-Hexyl column is recommended for better separation of halogenated regioisomers.

Step 2: NMR Sample Preparation
  • Weigh

    
     of the dried solid.
    
  • Dissolve completely in

    
     DMSO-
    
    
    
    (Chloroform-
    
    
    is acceptable but DMSO ensures solubility of the polar amino/nitrile groups).
  • Filter through a cotton plug if any turbidity remains.

Step 3: Data Acquisition & Analysis

Run a standard proton scan (16 scans min).

  • Pass Criteria: Observation of two doublets (

    
    ) in the aromatic region (
    
    
    
    ).
  • Identity Confirmation: Calculate the

    
     between the two aromatic peaks.
    
    • If

      
      Target (5-Br)  is likely.
      
    • If

      
      Isomer (3-Br)  is likely.
      
Analytical Decision Tree

DecisionTree Sample Unknown Sample (White/Off-white Solid) MS LC-MS Analysis Sample->MS MassCheck M+ = 230/232/234? (Br+Cl pattern) MS->MassCheck Reject1 Reject: Incorrect Halogenation MassCheck->Reject1 No NMR 1H NMR (DMSO-d6) MassCheck->NMR Yes PeakAnalysis Analyze Aromatic Region (7.0 - 8.0 ppm) NMR->PeakAnalysis ResultTarget CONFIRMED TARGET: Peaks at ~7.65 & ~7.80 (Small Separation) PeakAnalysis->ResultTarget Delta < 0.2 ppm ResultIsomer IDENTIFIED ISOMER: Peaks at ~7.45 & ~7.80 (Large Separation) PeakAnalysis->ResultIsomer Delta > 0.3 ppm

Caption: Analytical decision tree for validating this compound.

References

  • Sigma-Aldrich. this compound Product Data (CAS 914636-86-5).[1] Available at:

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at:

  • ChemicalBook. Synthesis and Properties of Halogenated Anthranilonitriles. Available at:

  • BenchChem. Protocol for Sandmeyer Bromination of Aminochloropyrazines (Analogous Chemistry). Available at:

  • National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis. PMC Articles. Available at:

Sources

Assessing the Biological Activity of 2-Amino-5-bromo-3-chlorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Guide for HIV NNRTI Development

Executive Summary

2-Amino-5-bromo-3-chlorobenzonitrile (CAS 914636-86-5) is not merely a chemical reagent; it is the pharmacophore anchor for the most potent class of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) known as Diarylpyrimidines (DAPYs). Its structural rigidity and halogen substitution pattern allow its derivatives—specifically Etravirine (ETV) and Rilpivirine (RPV) —to access the "horseshoe" conformation required to bind the allosteric pocket of Reverse Transcriptase (RT) with high affinity, even against mutant strains.

This guide provides a technical roadmap for researchers to assess the biological activity of derivatives synthesized from this scaffold, comparing them against first-generation standards.

Mechanistic Grounding: The "Horseshoe" Binding Mode

To assess biological activity, one must first understand the molecular mechanism. Derivatives of this compound function by binding to the hydrophobic NNRTI-binding pocket (NNIBP) of the HIV-1 p66 subunit. Unlike rigid first-generation NNRTIs, these derivatives possess torsional flexibility ("wiggling"), allowing them to adapt to point mutations like K103N and Y181C .

Pathway Visualization: From Scaffold to Inhibition

The following diagram illustrates the critical synthesis workflow and the downstream mechanism of action.

G Scaffold This compound (The Anchor) Synthesis Microwave-Promoted Amination Scaffold->Synthesis + Chloropyrimidines DAPY Diarylpyrimidine (DAPY) Derivative Synthesis->DAPY RT_Binding Binds NNRTI Pocket (p66 Subunit) DAPY->RT_Binding Kd < 10 nM Conformation Horseshoe Conformation (U-Shape) RT_Binding->Conformation Torsional Flex Inhibition Locks RT Thumb Domain (Catalytic Halt) Conformation->Inhibition Allosteric Block

Figure 1: The logical progression from the this compound scaffold to effective HIV-1 RT inhibition.

Comparative Analysis: Derivatives vs. Standards

The biological value of this scaffold is best measured by comparing its derivatives (Etravirine/Rilpivirine analogues) against first-generation NNRTIs (Nevirapine, Efavirenz).

Key Performance Indicators:

  • EC₅₀ (Wild Type): Potency against standard HIV-1 strains.

  • Resistance Profile (K103N/Y181C): The defining advantage of this scaffold.

  • Selectivity Index (SI): Ratio of Cytotoxicity (CC₅₀) to Antiviral Activity (EC₅₀).[1]

Compound ClassRepresentative AgentEC₅₀ (WT HIV-1)EC₅₀ (K103N Mutant)EC₅₀ (Y181C Mutant)CC₅₀ (Cytotoxicity)Selectivity Index (SI)
Reference Standard Nevirapine (NVP) 150 nM> 10,000 nM (Resistant)> 10,000 nM (Resistant)> 100 µM~600
Reference Standard Efavirenz (EFV) 1.5 nM~50 nM> 100 nM60 µM> 40,000
Scaffold Derivative Etravirine (ETV) 4.0 nM 5.0 nM 15 nM > 25 µM> 6,000
Scaffold Derivative Rilpivirine (RPV) 0.5 nM 0.8 nM 1.2 nM > 10 µM> 20,000
Novel Analogue Compound 5k [1]0.04 nM 0.03 nM 0.5 nM 27.9 µM> 600,000

Analysis:

  • Resilience: Derivatives of the this compound scaffold maintain nanomolar potency against the K103N mutation, whereas Nevirapine loses activity entirely.

  • Potency: The bromine and nitrile groups on the scaffold provide critical electronic interactions (halogen bonding and pi-stacking) with Tyr181 and Tyr188 , resulting in sub-nanomolar potency for newer analogues like Compound 5k.

Experimental Protocols

To replicate these results or assess new derivatives, use the following self-validating protocols.

Protocol A: Microwave-Assisted Synthesis of DAPY Derivatives

Why this method? Traditional thermal amination takes 12+ hours with low yields. Microwave irradiation accelerates the nucleophilic aromatic substitution (SNAr) required to link the benzonitrile scaffold to the pyrimidine core.

  • Reagents: Mix this compound (1.0 eq) with 2,4,6-trichloropyrimidine (1.2 eq) and DIPEA (2.0 eq) in 1,4-dioxane.

  • Reaction: Irradiate at 130°C for 15 minutes (Power: 100W).

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting nitrile spot (Rf ~0.6) confirms conversion.

  • Purification: Precipitate with water; recrystallize from ethanol.

Protocol B: HIV-1 RT Inhibition Assay (Enzymatic)

Why this method? It isolates the enzyme target, confirming that cytotoxicity is not mimicking antiviral activity.

  • Setup: Use a commercially available HIV-1 RT Colorimetric ELISA kit (e.g., Roche or equivalent).

  • Preparation: Dissolve test derivatives in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation:

    • Add HIV-1 Reverse Transcriptase enzyme to reaction wells containing template/primer (poly(A)·oligo(dT)) and Digoxigenin/Biotin-labeled dUTP.

    • Add 20 µL of test compound dilution.

    • Incubate at 37°C for 1 hour .

  • Detection:

    • Wash wells. Add anti-DIG-POD antibody.

    • Add ABTS substrate. Measure absorbance at 405 nm (reference 490 nm).

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression (GraphPad Prism).
    
Protocol C: Antiviral Efficacy in MT-4 Cells (Cell-Based)

Why this method? It assesses membrane permeability and metabolic stability alongside potency.

  • Cell Culture: Maintain MT-4 human T-cells in RPMI-1640 medium + 10% FBS.

  • Infection: Infect cells with HIV-1 strain IIIB at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: Immediately add serial dilutions of the derivative. Include Mock-infected (cell control) and Untreated-infected (virus control) wells.

  • Incubation: 5 days at 37°C, 5% CO₂.

  • Readout (MTT Assay):

    • Add MTT reagent (20 µL of 7.5 mg/mL). Incubate 2 hours.

    • Lyse cells with acidified isopropanol/Triton X-100.

    • Read absorbance at 540 nm.

  • Data Output:

    • EC₅₀: Concentration protecting 50% of cells from viral cytopathicity.[2]

    • CC₅₀: Concentration reducing viability of mock-infected cells by 50%.

References
  • Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs. Source: KU Leuven / Lirias. URL:[Link] (Verified Domain)

  • Development of a practical synthesis of etravirine via a microwave-promoted amination. Source: Chemistry Central Journal (NIH/PubMed Central). URL:[Link]

  • Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. Source: ACS Medicinal Chemistry Letters.[3] URL:[Link][3]

  • This compound Product Data & Safety. Source: PubChem (NIH). URL:[Link]

Sources

Comparative Analysis: Halogenated vs. Non-Halogenated Benzonitrile Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzonitrile motif (phenyl cyanide) is a privileged scaffold in medicinal chemistry, serving as a robust bioisostere for carbonyls, a hydrogen bond acceptor, and a metabolic gatekeeper. However, the decision to halogenate this scaffold is rarely trivial. It involves a trade-off between electronic tuning (Hammett effects), metabolic blocking (preventing para-hydroxylation), and specific binding interactions (Halogen Bonding or "Sigma Holes").

This guide objectively compares non-halogenated benzonitriles against their fluorinated, chlorinated, and brominated counterparts. It provides the rationale for scaffold selection supported by physicochemical data, metabolic stability profiling, and validated experimental protocols.

Part 1: Physicochemical Profiling & Electronic Landscape

The primary distinction between these scaffolds lies in their electronic distribution and steric footprint. While the nitrile group (-CN) is a strong electron-withdrawing group (EWG), the addition of a halogen modulates the ring's reactivity and binding potential.

The "Sigma Hole" Differentiator

A critical performance metric for halogenated benzonitriles is the formation of Halogen Bonds (XB) . Unlike fluorine, heavier halogens (Cl, Br, I) exhibit an anisotropic electron distribution, creating a region of positive electrostatic potential on the distal tip of the atom—the


-hole .[1]
  • Non-Halogenated (H): Relies on

    
    -
    
    
    
    stacking and the nitrile nitrogen as a hydrogen bond acceptor.
  • Fluorinated (F): Low polarizability; no significant

    
    -hole. Acts primarily to lower the pKa of neighboring groups and block metabolism.
    
  • Chlorinated/Brominated (Cl/Br): Significant

    
    -hole allowing for directional interactions with backbone carbonyls in the target protein.
    
Comparative Data Matrix

The following table summarizes the key physicochemical differences affecting drug design decisions.

FeatureNon-Halogenated (H)Fluorinated (F)Chlorinated (Cl)Brominated (Br)
Van der Waals Radius (Å) 1.201.47 (Bioisostere to H/O)1.75 (Bioisostere to -CH3)1.85
Hammett Constant (

)
0.000.060.230.23

-Hole Potential
N/ANegligibleModerateStrong
Lipophilicity (

LogP)
Reference+0.14+0.71+0.86
Primary Utility Baseline ScaffoldMetabolic BlockingLipophilic Filling / XBStrong XB / Leaving Group

Note:


LogP values are approximate shifts when substituting H for the halogen on a benzene ring.

Part 2: Pharmacokinetic Implications (Metabolic Stability)[2][3]

The most common failure mode for non-halogenated benzonitriles is rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, typically at the para position relative to the nitrile.

The Metabolic Blockade
  • Non-Halogenated: The electron-deficient nitrile ring is deactivated towards electrophilic attack but remains susceptible to nucleophilic attack or radical abstraction at the para position.

  • Halogenated (F/Cl): Introduction of a halogen at the para or ortho position sterically and electronically impedes the formation of the unstable arenium ion intermediate required for hydroxylation.

Visualization: Scaffold Selection Logic

The following diagram illustrates the decision process for selecting a scaffold based on metabolic and binding requirements.

ScaffoldSelection Start Benzonitrile Scaffold Selection MetabIssue Is the scaffold metabolically unstable? Start->MetabIssue BindingMode Is specific directional binding required? MetabIssue->BindingMode No Fluoro Select Fluorinated (F) (Metabolic Block / Bioisostere) MetabIssue->Fluoro Yes (Para-oxidation) NonHalo Select Non-Halogenated (Minimize MW/Lipophilicity) BindingMode->NonHalo No (General Fit) HeavyHalo Select Chloro/Bromo (Cl/Br) (Exploit Sigma Hole / Hydrophobic) BindingMode->HeavyHalo Yes (Target Carbonyl Interaction)

Figure 1: Decision tree for benzonitrile scaffold selection based on metabolic stability and binding requirements.

Part 3: Experimental Protocols

To validate the performance of these scaffolds, two distinct protocols are required: one for synthesis (demonstrating accessibility) and one for testing (demonstrating stability).

Protocol A: Palladium-Catalyzed Cyanation (Synthesis)

Objective: Synthesize the benzonitrile scaffold from an aryl halide precursor. This modern method avoids the harsh conditions of the traditional Rosenmund-von Braun reaction.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Zn(CN)

    
     (0.6 equiv)
    
  • Pd

    
    (dba)
    
    
    
    (2 mol%)
  • XPhos or SPhos (4 mol%)

  • Solvent: DMF/Water (99:1)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the aryl halide, Zn(CN)

    
    , Pd
    
    
    
    (dba)
    
    
    , and Ligand. Seal and purge with Argon for 5 minutes.
  • Solvation: Add degassed DMF (0.5 M concentration relative to substrate) and water (1% v/v). The water is critical for catalyst turnover.

  • Reaction: Heat the block to 100°C for 2–12 hours. Monitor conversion via LC-MS (Target mass: M+26 vs M+Br).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M NaOH (to quench residual cyanide) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Microsomal Stability Assay (Performance Testing)

Objective: Quantify the metabolic half-life (


) and intrinsic clearance (

) of the halogenated vs. non-halogenated scaffold.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl

    
    )
    
  • Test Compound (1 µM final conc. in phosphate buffer)

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation: Mix 30 µL of HLM (0.5 mg/mL final) with 370 µL of phosphate buffer (pH 7.4). Add 2 µL of Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution. Vortex for 1 min.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Part 4: Mechanism of Action & Case Studies

Case Study: Letrozole vs. Analogues

Letrozole, an aromatase inhibitor, utilizes a benzonitrile scaffold. The nitrile is essential for coordinating with the heme iron of the CYP19 enzyme.

  • Observation: Early non-halogenated analogues suffered from rapid metabolic clearance.

  • Solution: While Letrozole itself relies on the dual-nitrile/triazole motif for stability, related third-generation inhibitors often incorporate fluorine to block metabolic soft spots on the benzyl rings without disrupting the heme-coordination geometry.

Visualizing the Interaction (Sigma Hole vs. Sterics)

InteractionMap cluster_0 Non-Halogenated cluster_1 Halogenated (Cl/Br) Target Protein Target (Backbone Carbonyl) Scaffold_H Benzonitrile-H Interaction_H Weak VdW / H-Bond Scaffold_H->Interaction_H Interaction_H->Target Non-specific Scaffold_X Benzonitrile-X (Sigma Hole +) Interaction_X Strong Halogen Bond (Directional) Scaffold_X->Interaction_X Interaction_X->Target High Affinity

Figure 2: Mechanistic comparison of binding modes. The halogenated scaffold (Cl/Br) leverages the sigma hole for high-affinity, directional bonding with protein carbonyls.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[2] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[2] Link

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Xu, Z., et al. (2014). Halogen Bonding in Drug Discovery: A Medicinal Chemistry Perspective. Expert Opinion on Drug Discovery, 9(3), 275-289. Link

Sources

Safety Operating Guide

2-Amino-5-bromo-3-chlorobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-Amino-5-bromo-3-chlorobenzonitrile: Proper Disposal Procedures

Executive Summary: Immediate Action Protocol

Status: Hazardous Chemical Waste (Toxic, Irritant, Halogenated) RCRA Classification: Non-listed (Characteristic: Toxic/Reactive potential) Primary Disposal Method: High-temperature incineration with flue gas scrubbing.[1][2][3] Prohibited: Do NOT dispose of in municipal trash, sink drains, or evaporate in fume hoods.[2][3]

Waste Characterization & Hazard Profile

Before initiating disposal, you must understand the chemical matrix.[2][3] this compound (CAS: 914636-86-5 or related isomers) presents a dual-hazard profile: toxicity (nitrile group) and environmental persistence (halogenated aromatic ring).[1][2]

ParameterSpecificationDisposal Implication
Physical State Solid (Powder/Crystal)Must be containerized to prevent dust generation.[1][4][5][6]
Chemical Class Halogenated Aromatic NitrileRequires "Halogenated Organic" waste stream.[7]
Hazards (GHS) Acute Tox. 3/4; Skin/Eye Irrit. 2DO NOT mix with general trash. High PPE requirement.[6][8]
Reactivity Incompatible with Strong Oxidizers/AcidsSegregation Critical: Acid contact may release HCN gas.
UN ID (Transport) UN 3439 (Nitriles, solid, toxic, n.o.s.)Use this ID for waste manifesting/labeling.[1][2][3]

Step-by-Step Disposal Protocol

Phase A: Segregation & Preparation

Objective: Prevent cross-contamination and dangerous reactions.

  • Isolate the Waste:

    • Solid Waste: Collect pure substance, contaminated weighing boats, and filter papers in a dedicated wide-mouth jar.[1][2][3]

    • Liquid Waste (Mother Liquors): If the substance is dissolved in solvent (e.g., DMSO, DCM), classify as "Halogenated Solvent Waste." [1][2][3]

  • Chemical Compatibility Check:

    • Strictly Segregate from strong acids (e.g., HCl, H₂SO₄).[1][2][3] While benzonitriles are more stable than aliphatic nitriles, acidic hydrolysis can yield amides/acids and potentially liberate hazardous fumes under thermal stress.[2][3]

    • Segregate from strong oxidizers (e.g., permanganates) to prevent uncontrolled exothermic oxidation.[1][2][3]

Phase B: Packaging & Labeling

Objective: Ensure containment during transport and storage.

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.[1] Avoid metal cans which may corrode if residual acid is present.

    • Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Labeling Requirements:

    • Affix a hazardous waste tag immediately upon the first addition of waste.

    • Required Fields:

      • Constituents: "this compound" (Do not use abbreviations).[1][2]

      • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][4][5][6][9]

Phase C: Final Disposal (Destruction)

Objective: Complete mineralization of the compound.[1]

  • Method: The only acceptable destruction method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2][3]

  • Mechanism: Incineration at >1000°C breaks the aromatic ring.

    • The Nitrile (-CN) group is oxidized to N₂ and CO₂.[1]

    • The Halogens (Br, Cl) are converted to HBr/HCl gases, which must be captured by the facility's alkaline scrubbers to prevent acid rain formation.[1][2][3]

Decision Logic: Waste Stream Segregation

The following diagram illustrates the critical decision-making process for segregating this specific compound to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Crystal LiquidStream Liquid/Solution Waste StateCheck->LiquidStream Dissolved Segregation CRITICAL: Segregate from Acids & Oxidizers SolidStream->Segregation SolventCheck Solvent Type? LiquidStream->SolventCheck HaloWaste Halogenated Organic Waste (e.g., DCM, Chloroform mix) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste (ONLY if solvent is non-halo) SolventCheck->NonHaloWaste No Halogens Destruction Final Disposal: Incineration w/ Scrubbing HaloWaste->Destruction NonHaloWaste->Destruction SolidContainer Wide-Mouth HDPE Jar Label: Toxic Solid SolidContainer->Destruction Segregation->SolidContainer

Figure 1: Decision tree for the segregation and packaging of this compound waste streams.

Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent inhalation of dust.[2][3][10]

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , safety goggles, and a lab coat.[1][2][3][11] If powder is airborne, use a N95 or P100 respirator .[2][3]

  • Containment:

    • Dry Spill: Do NOT dry sweep (creates dust).[1][10] Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to hazardous materials.[1]

    • Wet Spill: Absorb with an inert material (Vermiculite or Chemizorb®). Do not use combustible materials like sawdust.

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials (wipes, gloves) into the hazardous waste container designated for solids.[2][3]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 26598311, this compound. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-5-bromo-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis (The "Why")

Handling 2-Amino-5-bromo-3-chlorobenzonitrile (CAS: 38283-41-5) presents a tripartite hazard profile that standard "lab safety" training often overlooks. As a halogenated aminobenzonitrile, it combines the risks of nitriles (metabolic cyanide toxicity), anilines (skin sensitization/absorption), and halogenated aromatics (persistence/irritation).[1]

The Core Risks:

  • Dust Inhalation (H332, H335): As a solid, the primary vector for exposure is airborne dust during weighing.[1] The nitrile moiety, if absorbed, can undergo metabolic oxidation (via Cytochrome P450), potentially releasing cyanide ions slowly over time [1].[1]

  • Dermal Sensitization (H317): The aniline-like structure (amino group on the benzene ring) makes this compound a potent potential skin sensitizer. Once sensitized, a researcher may experience anaphylactic-type reactions upon minute re-exposure.[1]

  • Aquatic Toxicity (H410): This compound is halogenated, making it persistent and highly toxic to aquatic life. Drain disposal is strictly prohibited.

Risk Assessment & PPE Selection Matrix

Engineering controls (Fume Hoods/LEV) are your primary defense. PPE is the redundancy layer that saves you when containment fails.

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate protection level based on the operation scale.

PPE_Selection Start Operation Type Solid_Handling Solid Handling (Weighing/Transfer) Start->Solid_Handling Solution_Handling Solution Handling (< 100 mM) Start->Solution_Handling High_Conc High Conc./Heating (Synthesis/Reflux) Start->High_Conc Resp_Decision Respiratory Risk? Solid_Handling->Resp_Decision Skin_Decision Splash Risk? Solution_Handling->Skin_Decision Level_C Level C: Maximum Silver Shield (Laminate) Gloves Full Tyvek Suit Face Shield + Goggles High_Conc->Level_C Level_B Level B: Elevated Double Nitrile Gloves N95/P100 (if outside hood) Tyvek Sleeves Resp_Decision->Level_B Dust Generation Level_A Level A: Standard Nitrile Gloves + Lab Coat Safety Glasses Skin_Decision->Level_A Minimal Skin_Decision->Level_B Moderate

Figure 1: PPE Selection Logic Flow based on operational state (Solid vs. Solution) and concentration risks.[1]

Comprehensive PPE Specifications
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Primary) Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Lag: Halogenated aromatics can permeate thin nitrile in <15 mins. Double gloving provides a visual breach indicator and an air gap that delays skin contact [2].
Hand Protection (High Risk) Laminate (Silver Shield/4H) Required for handling stock solutions (>1M) or spill cleanup. Nitrile offers zero protection against prolonged contact with halogenated solvents often used with this compound (e.g., DCM).[1]
Respiratory N95 or P100 (if outside hood) Particulate Capture: The solid dust is the highest acute risk. If weighing outside a hood (not recommended), a fitted P100 is mandatory to prevent nasal sensitization.[1]
Eye/Face Chemical Goggles (Not Safety Glasses)Drift Protection: Powders can drift around safety glass frames. Goggles seal the orbital area.
Body Tyvek Lab Coat or Sleeves Fabric Retention: Cotton lab coats absorb and retain solid particulates, turning your clothing into a secondary exposure source.[1] Tyvek repels dust.

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize static charge and aerosolization, the two "invisible" vectors of contamination.[1]

Step 1: Engineering Setup
  • Ventilation: Verify Fume Hood face velocity is 0.3–0.5 m/s.

  • Static Control: Use an Ionizing Bar or Anti-Static Gun inside the hood.

    • Why: Halogenated benzonitriles are often fluffy, electrostatic powders.[1] Static cling causes particles to "jump" off spatulas, contaminating the balance and user [3].[1]

Step 2: Weighing Procedure (The "Closed Transfer" Method)
  • Tare the receiving vessel (vial + cap) before opening the chemical container.

  • Neutralize Static: Point the anti-static gun at the source container and the receiving vial for 5 seconds.

  • Transfer: Use a disposable anti-static micro-spatula. Do not pour.

  • Seal Immediately: Cap the receiving vial inside the hood before moving it to the balance.

  • Wipe Down: Wipe the exterior of the receiving vial with a Kimwipe dampened in methanol to remove invisible dust traces.

Step 3: Solubilization
  • Solvent Choice: DMSO or Methanol are common.

  • Exotherm Check: Add solvent slowly. While not highly reactive, the heat of solution can increase vapor pressure, carrying the chemical into the air.[1]

  • Venting: Use a needle to vent pressure through a septum if dissolving large quantities (>1g) in a sealed vial.

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, immediate action prevents area contamination.[1][2][3][4][5][6][7]

Spill_Response Spill Spill Detected Assess Assess Size/Form Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid/Solution Spill Assess->Liquid Action_Powder 1. Cover with wet paper towel (Prevent Dust) 2. Scoop up Powder->Action_Powder Action_Liquid 1. Absorb (Vermiculite) 2. Do NOT use bleach immediately Liquid->Action_Liquid Disposal Double Bag -> Haz Waste Action_Powder->Disposal Action_Liquid->Disposal

Figure 2: Emergency Spill Response Workflow. Note the specific instruction to dampen powder spills to prevent aerosolization.

Waste Disposal[1][5][6][7]
  • Classification: Halogenated Organic Waste.

  • Code: While not explicitly P-listed, treat as Hazardous Waste (often D001/D003 depending on solvent, or F-listed if halogenated solvents are used).[1]

  • Segregation:

    • Solid Waste: Collect in a dedicated container labeled "Toxic Solids - Halogenated."

    • Liquid Waste: Do NOT mix with acidic waste streams. Although the nitrile group is stable, mixing with strong acids (like HCl) can theoretically liberate trace HCN over time.[1] Keep pH > 7.

    • Destruction: High-temperature incineration is the only validated method for complete destruction of the halogenated ring [4].

References

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.